ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQTSYYPLBOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402973 | |
| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43142-76-3 | |
| Record name | ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physical and spectral characteristics, a detailed experimental protocol for its synthesis, and a visualization of its synthetic pathway.
Core Chemical Properties
This compound is a substituted indole derivative. The presence of the chloro, formyl, and ethyl carboxylate groups on the indole scaffold imparts specific reactivity and physical properties to the molecule. It is often used as a building block in the synthesis of more complex molecules, including potential therapeutic agents. For instance, it has been utilized as a starting material in the synthesis of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which have been investigated as potential EGFR inhibitors[1].
Data Presentation: A Summary of Quantitative Data
Comprehensive experimental data for this compound is not extensively available in the public domain. The following tables summarize the available information and provide context from its precursor, ethyl 5-chloro-1H-indole-2-carboxylate.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [2][3][4] |
| Molecular Weight | 251.67 g/mol | [2][3][4] |
| CAS Number | 43142-76-3 | [2][3][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| Appearance | Likely a solid at room temperature | Inferred |
| Storage Temperature | -20°C | [3][4] |
Table 2: Spectroscopic Data
| Spectrum Type | Data for this compound | Data for Precursor (Ethyl 5-chloro-1H-indole-2-carboxylate) |
| ¹H NMR | Data not explicitly available. A spectrum for the corresponding carboxylic acid is noted to be available through a subscription service. | A ¹H NMR spectrum in CDCl₃ (400 MHz) is available.[5] |
| ¹³C NMR | Data not available | Data not explicitly available |
| IR Spectroscopy | Data not available | Data not explicitly available |
| Mass Spectrometry | Data not available | Mass spectrometry data is available.[6] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The primary synthetic route to this compound is the Vilsmeier-Haack formylation of its precursor, ethyl 5-chloro-1H-indole-2-carboxylate.[1] The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
Reaction Principle: The reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[7][8] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the aldehyde.
Detailed Methodology (Representative Protocol):
-
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Mandatory Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate to produce the title compound.
Caption: Synthetic route to the title compound.
Logical Relationship of the Vilsmeier-Haack Reaction
This diagram outlines the key steps and intermediates in the Vilsmeier-Haack reaction mechanism for the formylation of an indole.
Caption: Mechanism of the Vilsmeier-Haack reaction.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. usbio.net [usbio.net]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Technical Guide to Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (CAS: 43142-76-3): A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides a validated synthetic protocol, and outlines its application in the development of targeted cancer therapeutics. Particular focus is given to its role as a precursor to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways, which are critical in various malignancies. Detailed experimental protocols for the utilization of this intermediate in further synthetic transformations are provided, along with visualizations of the relevant biological pathways to contextualize its significance in drug discovery.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalized indoles, such as this compound, are of particular interest due to their versatile reactivity, allowing for the construction of complex molecular architectures with diverse biological activities. The presence of the chloro, formyl, and ethyl carboxylate groups on the indole ring provides multiple reaction sites for further chemical modifications. This guide focuses on the synthesis, properties, and, most importantly, the application of this compound as a pivotal intermediate in the generation of targeted therapies for cancer.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 43142-76-3 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Storage Temperature | -20°C or 2-8°C under an inert atmosphere | [1] |
| SMILES | CCOC(=O)C1=C(C=O)C2=C(N1)C=C(Cl)C=C2 | |
| InChI | InChI=1S/C12H10ClNO3/c1-2-17-12(16)10-7-5-8(13)3-4-9(7)14-11(10)6-15/h3-6,14H,2H2,1H3 |
Synthesis
The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of its precursor, ethyl 5-chloro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.
General Reaction Scheme: Vilsmeier-Haack Formylation
The reaction involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich indole ring, leading to the introduction of a formyl group.
Caption: Vilsmeier-Haack formylation of the indole precursor.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on the principles of the Vilsmeier-Haack reaction as applied to indole substrates. Exact conditions may require optimization.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
Applications in Drug Discovery: Synthesis of EGFR and BRAF Inhibitors
This compound is a valuable starting material for the synthesis of complex molecules targeting key signaling pathways in cancer, such as the EGFR and BRAF pathways. The formyl group at the 3-position is particularly amenable to transformations like reductive amination and Wittig reactions to introduce diverse side chains, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid for amide bond formation.
Synthesis of Novel Indole-2-carboxamides as EGFR/BRAF Inhibitors
A recent study demonstrated the use of this compound in the synthesis of a series of novel indole-2-carboxamides with potent inhibitory activity against both wild-type and mutant forms of EGFR and BRAF. The general synthetic workflow is outlined below.
Caption: Synthetic workflow for indole-2-carboxamide inhibitors.
Detailed Experimental Protocols
Step 1: Reductive Amination This protocol describes the reaction of this compound with various amines followed by reduction to form secondary amine derivatives.
Materials:
-
This compound (1)
-
Primary or secondary amine (e.g., phenethylamine derivatives)
-
Sodium borohydride (NaBH₄)
-
Ethanol
Procedure:
-
To a solution of this compound (1) in ethanol, add the desired amine.
-
Reflux the mixture for a specified time to form the intermediate imine.
-
Cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Step 2: Saponification This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylate derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and water
Procedure:
-
Dissolve the ester derivative in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the carboxylic acid product.
Step 3: Amide Coupling This protocol describes the formation of the final indole-2-carboxamide derivatives.
Materials:
-
5-Chloro-3-((substituted-amino)methyl)-1H-indole-2-carboxylic acid
-
Desired amine
-
Amide coupling reagent (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF or DCM, add the coupling reagents (HATU, HOBt, EDC) and the base (DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired amine and stir the reaction at room temperature overnight.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the final product by chromatography or recrystallization.
Biological Context: Targeting Cancer Signaling Pathways
The synthesized indole-2-carboxamide derivatives have shown potent inhibitory activity against key proteins in cancer cell signaling: EGFR and BRAF. Understanding these pathways is crucial for appreciating the therapeutic potential of these compounds.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[2] These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are critical for cell proliferation, survival, and migration.[3][4] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.[3]
Caption: Simplified EGFR signaling pathway.
The BRAF Signaling Pathway
BRAF is a serine/threonine-specific protein kinase that is a key component of the MAPK/ERK signaling pathway.[5] It is activated by Ras and, in turn, activates MEK.[6] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[5] These mutations lead to constitutive activation of the BRAF kinase, driving uncontrolled cell proliferation.[6]
Caption: Simplified BRAF signaling pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of biologically active molecules, particularly in the field of oncology. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups make it an ideal starting point for the creation of diverse chemical libraries. The successful development of potent EGFR and BRAF inhibitors from this core structure underscores its importance in modern drug discovery and highlights the potential for the creation of novel therapeutics targeting critical cancer signaling pathways. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: Molecular Weight of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The precise molecular weight is a fundamental parameter for compound characterization, reaction stoichiometry, and analytical method development.
Molecular Structure and Formula
This compound is a substituted indole derivative. Its chemical structure consists of a bicyclic indole core, with a chlorine atom at the 5-position, a formyl group at the 3-position, and an ethyl carboxylate group at the 2-position. The established molecular formula for this compound is C12H10ClNO3[1].
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.
Quantitative Data Summary
The table below summarizes the elemental composition and the calculation of the molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Chlorine | Cl | 1 | 35.453[2] | 35.453 |
| Nitrogen | N | 1 | 14.007[3][4] | 14.007 |
| Oxygen | O | 3 | 15.999[5][6] | 47.997 |
| Total | 251.669 |
The calculated molecular weight is 251.669 amu . Commercially available sources confirm the molecular weight to be approximately 251.67[1].
Experimental Protocols
The determination of the molecular weight of a novel or synthesized compound like this compound typically involves the following key experimental techniques:
1. Mass Spectrometry (MS):
-
Objective: To determine the mass-to-charge ratio (m/z) of the ionized molecule, which provides the most accurate molecular weight.
-
Methodology:
-
A small sample of the compound is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M]+ or [M+H]+) provides the molecular weight.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the chemical structure of the molecule, which confirms the molecular formula.
-
Methodology:
-
The compound is dissolved in a suitable deuterated solvent.
-
The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
-
The absorption of energy by the atomic nuclei (e.g., ¹H, ¹³C) is detected and plotted as a spectrum.
-
Analysis of the chemical shifts, integration, and coupling patterns confirms the number and connectivity of atoms, thus validating the molecular formula used for the molecular weight calculation.
-
3. Elemental Analysis:
-
Objective: To determine the percentage composition of each element in the compound.
-
Methodology:
-
A precisely weighed sample of the compound is combusted in a controlled environment.
-
The resulting combustion products (e.g., CO₂, H₂O, N₂) are quantitatively measured.
-
The percentage of each element is calculated and compared with the theoretical percentages derived from the proposed molecular formula.
-
Logical Relationship of Compound Data
The following diagram illustrates the logical workflow for characterizing a chemical compound, starting from its name and leading to the confirmed molecular weight.
Caption: Workflow for determining the molecular weight of a chemical compound.
References
An In-depth Technical Guide on the Structure and Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the compound's properties, a robust synthesis protocol, and a visual representation of the synthetic pathway.
Chemical Structure and Properties
This compound is a substituted indole derivative. The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. Key functional groups include a chloro substituent at the 5-position, an ethyl carboxylate group at the 2-position, and a formyl group at the 3-position of the indole ring.
Chemical Structure:
Caption: Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate.
Experimental Protocol
This protocol is based on the general procedure for the Vilsmeier-Haack formylation of indoles.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0 °C. To the stirred solution, add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a designated period (e.g., 30 minutes), then warm to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating (e.g., to 40-60 °C) may be required to drive the reaction to completion.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it can be vigorous.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Expected Characterization Data:
-
¹H NMR: Expect characteristic signals for the formyl proton (around 10.0 ppm), the aromatic protons on the indole ring, and the ethyl ester group (a quartet around 4.4 ppm and a triplet around 1.4 ppm).
-
¹³C NMR: Expect signals for the formyl carbon (around 185 ppm), the ester carbonyl carbon, and the aromatic carbons of the indole ring.
-
IR Spectroscopy: Expect characteristic absorption bands for the N-H stretch, C=O stretches of the aldehyde and ester, and C-Cl stretch.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
This guide provides a foundational understanding of the structure and synthesis of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and further applications of this versatile compound.
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document combines reported data for structurally related compounds with established principles of organic chemistry to offer a predictive and practical resource.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are inferred from analyses of similar indole derivatives and general spectroscopic principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet | 1H | CHO |
| ~9.0 | Broad Singlet | 1H | NH |
| ~8.3 | Doublet | 1H | Ar-H (C4-H) |
| ~7.8 | Doublet | 1H | Ar-H (C6-H) |
| ~7.4 | Doublet of Doublets | 1H | Ar-H (C7-H) |
| 4.45 | Quartet | 2H | OCH₂CH₃ |
| 1.45 | Triplet | 3H | OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 | CHO |
| ~162 | C=O (ester) |
| ~138 | C (aromatic) |
| ~135 | C (aromatic) |
| ~128 | C (aromatic) |
| ~126 | C (aromatic) |
| ~125 | C (aromatic) |
| ~120 | C (aromatic) |
| ~118 | C (aromatic) |
| ~112 | C (aromatic) |
| ~62 | OCH₂CH₃ |
| ~14 | OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch |
| ~2900-3000 | C-H Stretch (aliphatic) |
| ~1710 | C=O Stretch (ester) |
| ~1680 | C=O Stretch (aldehyde) |
| ~1600, ~1450 | C=C Stretch (aromatic) |
| ~1250 | C-O Stretch (ester) |
| ~800 | C-Cl Stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 251/253 | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 222/224 | [M-CHO]⁺ |
| 206/208 | [M-OEt]⁺ |
| 178/180 | [M-CO₂Et]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following section outlines a plausible synthetic route and characterization workflow for this compound based on established organic synthesis methodologies.
Synthesis of this compound
A common method for the formylation of electron-rich heterocycles like indoles is the Vilsmeier-Haack reaction.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve ethyl 5-chloro-1H-indole-2-carboxylate in DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
Characterization Workflow
The identity and purity of the synthesized compound would be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the chemical structure, including the presence and position of the formyl group and the ethyl ester.
-
Infrared (IR) Spectroscopy: An IR spectrum will be obtained to identify the key functional groups, such as the N-H, C=O (aldehyde and ester), and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the elemental composition.
-
Melting Point Analysis: The melting point of the purified solid will be determined to assess its purity.
Visualizations
The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of the target compound.
Caption: Synthetic and characterization workflow for the target compound.
This guide provides a foundational understanding for researchers interested in this compound. Experimental validation of the predicted data and optimization of the proposed synthetic protocol are recommended for practical applications.
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. Due to the absence of a publicly available, experimentally verified spectrum for this specific compound, the data presented herein is a prediction based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance spectroscopy. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. The predictions are based on the known spectrum of ethyl 5-chloro-1H-indole-2-carboxylate and the anticipated electronic effects of the C3-formyl substituent.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.1 - 10.3 | s | - | 1H | CHO |
| ~9.0 - 9.5 | br s | - | 1H | N-H |
| ~7.8 - 7.9 | d | ~2.0 | 1H | H-4 |
| ~7.4 - 7.5 | dd | ~8.8, 2.0 | 1H | H-6 |
| ~7.3 - 7.4 | d | ~8.8 | 1H | H-7 |
| ~4.4 - 4.5 | q | ~7.1 | 2H | O-CH₂ |
| ~1.4 - 1.5 | t | ~7.1 | 3H | CH₃ |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Solvent: Chloroform-d (CDCl₃) is a common choice for initial characterization. If the compound has limited solubility or if exchangeable protons (like the N-H) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected proton signals.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃) or the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Visualizations
The following diagrams illustrate the molecular structure with predicted proton assignments and a general workflow for NMR analysis.
Caption: Molecular structure and predicted ¹H NMR assignments.
Caption: General workflow for ¹H NMR spectroscopy.
The Multifaceted Biological Activities of Substituted Indole-2-Carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities. Among these, substituted indole-2-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the fields of oncology, virology, microbiology, and neuropharmacology. Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles to target various cellular processes and signaling pathways. This technical guide provides an in-depth overview of the biological activities of substituted indole-2-carboxylates, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms through signaling pathway diagrams.
Anticancer Activity
Substituted indole-2-carboxylates have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.
Quantitative Anticancer Data
The anticancer efficacy of various substituted indole-2-carboxylate derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6e | methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate | HepG2 | 10.11 ± 1.04 | Etoposide | 15.23 ± 1.12 |
| A549 | 3.78 ± 0.58 | Etoposide | 28.14 ± 2.15 | ||
| MCF7 | 12.56 ± 1.21 | Etoposide | 20.17 ± 1.53 | ||
| 9l | methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate | HepG2 | 24.08 ± 1.76 | Etoposide | 15.23 ± 1.12 |
| A549 | 10.27 ± 1.13 | Etoposide | 28.14 ± 2.15 | ||
| MCF7 | 15.42 ± 1.32 | Etoposide | 20.17 ± 1.53 | ||
| 8a | N-adamantan-1-yl)-5-fluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 2.34 | - | - |
| 8c | N-(4-fluorobenzyl)-5-fluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 9.06 | - | - |
| 8f | N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)-5-fluoro-1H-indole-2-carboxamide | KNS42 (Pediatric Glioblastoma) | 5.48 | - | - |
| 6i | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.10 ± 0.4 | Doxorubicin | 4.17 - 5.57 |
| 6v | (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide | MCF-7 | 6.49 ± 0.3 | Doxorubicin | 4.17 - 5.57 |
| C11 | 1H-indole-2-carboxylic acid derivative | Bel-7402 (Liver Cancer) | - | - | - |
| SMMC-7721 (Liver Cancer) | - | - | - | ||
| SNU-387 (Liver Cancer) | - | - | - | ||
| Hep G2 (Liver Cancer) | - | - | - | ||
| Hep 3B (Liver Cancer) | - | - | - | ||
| 5e | 5-chloro-N-(2-(4-chlorophenyl)ethyl)-3-methyl-1H-indole-2-carboxamide | A549 (Lung) | - | Doxorubicin | - |
| MCF-7 (Breast) | - | Doxorubicin | - | ||
| Panc-1 (Pancreatic) | - | Doxorubicin | - | ||
| HT-29 (Colon) | - | Doxorubicin | - | ||
| 5h | 5-bromo-N-(2-(4-chlorophenyl)ethyl)-3-methyl-1H-indole-2-carboxamide | A549 (Lung) | - | Doxorubicin | - |
| MCF-7 (Breast) | - | Doxorubicin | - | ||
| Panc-1 (Pancreatic) | - | Doxorubicin | - | ||
| HT-29 (Colon) | - | Doxorubicin | - | ||
| 5k | N-(2-(4-chlorophenyl)ethyl)-3-methyl-5-nitro-1H-indole-2-carboxamide | A549 (Lung) | - | Doxorubicin | - |
| MCF-7 (Breast) | - | Doxorubicin | - | ||
| Panc-1 (Pancreatic) | - | Doxorubicin | - | ||
| HT-29 (Colon) | - | Doxorubicin | - |
Note: Some IC50 values were not explicitly provided in the source material but the compounds were highlighted as potent.[3][4][5]
Experimental Protocols: Anticancer Assays
A comprehensive evaluation of the anticancer potential of substituted indole-2-carboxylates involves a series of in vitro assays.[6]
1. Cytotoxicity Assay (MTT Assay) [6][7]
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells (e.g., HepG2, A549, MCF7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indole-2-carboxylate derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide, Doxorubicin).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
2. Reactive Oxygen Species (ROS) Generation Assay [2]
-
Principle: This assay quantifies the intracellular production of ROS using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed cancer cells in a 96-well black plate.
-
Treat the cells with the test compounds for a specified period.
-
Wash the cells with PBS and then incubate with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
3. Western Blot Analysis for Apoptosis Markers (e.g., PARP Cleavage) [2]
-
Principle: Western blotting is used to detect specific proteins in a sample. Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.
-
Procedure:
-
Treat cancer cells with the indole-2-carboxylate derivatives.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PARP.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a cleaved PARP fragment indicates apoptosis.
-
Signaling Pathways in Anticancer Activity
The anticancer effects of substituted indole-2-carboxylates are often mediated through the modulation of critical signaling pathways.
Caption: Anticancer mechanisms of indole-2-carboxylates.
Antiviral Activity
Several substituted indole-2-carboxylate derivatives have been identified as potent inhibitors of various viruses, including influenza virus, Coxsackie B3 virus, and Human Immunodeficiency Virus (HIV).[8][9][10]
Quantitative Antiviral Data
The antiviral activity is often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the EC50/IC50.
| Compound ID | Virus | Assay | IC50 (µM) | SI (CC50/IC50) | Reference Compound |
| 8f | Coxsackie B3 virus (Cox B3) | CPE | - | 17.1 | Ribavirin |
| 14f | Influenza A | CPE | 7.53 | 12.1 | Oseltamivir |
| 17a | HIV-1 Integrase | Strand Transfer | 3.11 | >32 | - |
| 20a | HIV-1 Integrase | Strand Transfer | 0.13 | >384.6 | - |
Note: Some IC50 values were not explicitly provided in the source material but the compounds were highlighted as potent.[8][10]
Experimental Protocols: Antiviral Assays
1. Cytopathic Effect (CPE) Inhibition Assay [8]
-
Principle: This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.
-
Procedure:
-
Seed host cells (e.g., MDCK for influenza, Vero for Cox B3) in a 96-well plate.
-
Incubate the cells with serial dilutions of the test compounds for a short period.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells.
-
Assess cell viability using a method like the MTT assay.
-
The IC50 is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
2. HIV-1 Integrase Strand Transfer Assay [9][10]
-
Principle: This is a biochemical assay that measures the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme, a critical step in the viral replication cycle.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Recombinant HIV-1 integrase enzyme is incubated with a donor DNA substrate (representing the viral DNA) and a target DNA substrate (representing the host DNA) in the presence of divalent cations (e.g., Mg²⁺).
-
The reaction is initiated and allowed to proceed for a set time.
-
The amount of strand transfer product is quantified, often using an ELISA-based method.
-
The IC50 is the concentration of the compound that inhibits 50% of the integrase activity.
-
Signaling Pathways in Antiviral Activity
The antiviral mechanism of some indole-2-carboxylates involves the inhibition of key viral enzymes.
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylates.
Antimicrobial Activity
Substituted indole-2-carboxylates have also been investigated for their activity against various bacterial and fungal pathogens.
Quantitative Antimicrobial Data
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][11]
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 25 | M. tuberculosis | 0.0039 - 0.625 | - | - |
| 26 | M. tuberculosis | 0.0039 - 0.625 | - | - |
| 1 | C. albicans | 32 | - | - |
| 6 | C. albicans | 32 | - | - |
| 2 | E. faecalis | 8 | - | - |
| 2 | C. albicans | 8 | - | - |
Note: The specific substitution patterns for compounds 1, 2, 6, 25, and 26 were detailed in their respective source articles.[12][13]
Experimental Protocols: Antimicrobial Assays
1. Broth Microdilution Method for MIC Determination [1][11]
-
Principle: This method determines the MIC of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.[11]
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
2. Agar Disk Diffusion Method [1][14]
-
Principle: This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[14]
-
Procedure:
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Place paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plate under appropriate conditions.
-
The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.
-
If the microorganism is susceptible, a clear zone of inhibition will appear around the disk. The diameter of this zone is related to the susceptibility of the microorganism to the compound.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination by broth microdilution.
Neuroprotective Activity
Substituted indole-2-carboxylates have also shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of neurotransmitter receptors and the mitigation of excitotoxicity.
Quantitative Neuroprotective Data
The neuroprotective activity of indole-2-carboxylates can be assessed by their binding affinity to specific receptors and their in vivo efficacy in animal models of neurological disorders.
| Compound ID | Target | In Vitro Assay | pKi | In Vivo Model | ED50 (mg/kg) |
| 8 | Glycine site of NMDA receptor | [³H]glycine binding | 8.5 | NMDA-induced convulsions (iv) | 0.06 |
| NMDA-induced convulsions (po) | 6 |
Experimental Protocols: Neuroprotective Assays
1. Radioligand Binding Assay [15]
-
Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that is known to bind to that receptor.
-
Procedure:
-
Prepare cell membranes or tissue homogenates containing the receptor of interest (e.g., NMDA receptors from rat cerebral cortex).
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]glycine) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
2. In Vivo Model of NMDA-Induced Convulsions [15]
-
Principle: This animal model assesses the ability of a compound to protect against seizures induced by the administration of N-methyl-D-aspartate (NMDA), an agonist of the NMDA receptor.
-
Procedure:
-
Administer the test compound to mice via a specific route (e.g., intravenous or oral).
-
After a set period, administer a convulsive dose of NMDA.
-
Observe the animals for the onset and severity of seizures.
-
The ED50 (effective dose 50) is the dose of the compound that protects 50% of the animals from convulsions.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of certain indole-2-carboxylates are mediated by their interaction with the NMDA receptor.
Caption: Neuroprotection via NMDA receptor antagonism.
This guide highlights the significant and diverse biological activities of substituted indole-2-carboxylates. The modularity of the indole scaffold, combined with the versatility of the carboxylate group, provides a rich platform for the design and synthesis of novel therapeutic agents. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this important class of compounds. Further exploration of structure-activity relationships and in vivo efficacy studies will be crucial in translating these promising findings into clinically effective treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 15. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and electronic properties allow it to interact with a wide array of biological targets, making it a versatile building block in the design of novel therapeutics.[1][2] From natural products to synthetic pharmaceuticals, indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the pivotal role of indole derivatives in drug discovery, detailing their mechanisms of action, quantitative bioactivity, and the experimental protocols central to their development.
Therapeutic Applications and Mechanisms of Action
Indole derivatives have been successfully developed into drugs for a wide range of diseases. Their therapeutic efficacy stems from their ability to modulate diverse biological pathways.
Anticancer Activity
Indole-based compounds represent a significant class of anticancer agents, with several FDA-approved drugs in clinical use.[4][5] Their mechanisms of action are varied and target key processes in cancer progression.
-
Tubulin Polymerization Inhibition: Certain indole derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis in cancer cells.[3]
-
Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., PI3K, Akt, mTOR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[3][6]
-
HDAC Inhibition: Some indole derivatives act as histone deacetylase (HDAC) inhibitors, altering gene expression to induce cell cycle arrest and apoptosis.[3]
-
Apoptosis Induction: Indole compounds can trigger programmed cell death through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and indole derivatives have shown significant promise in this area.[7] Their mechanisms of action against bacteria and fungi include:
-
Inhibition of Biofilm Formation: Indole and its derivatives can interfere with bacterial communication systems (quorum sensing), preventing the formation of biofilms, which are critical for chronic infections and antibiotic resistance.
-
Disruption of Cell Membranes: Some indole compounds can compromise the integrity of microbial cell membranes, leading to cell death.
-
Enzyme Inhibition: Indole derivatives can target essential microbial enzymes, disrupting vital metabolic pathways.
Anti-inflammatory Activity
Indole-containing compounds, such as the well-known NSAID indomethacin, exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[3][8] Newer indole derivatives have been developed with improved selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[9][10] Some indole derivatives also modulate the NF-κB signaling pathway, a key regulator of inflammation.[3]
Neuroprotective Activity
The indole scaffold is present in many endogenous neuromodulators, such as serotonin and melatonin, highlighting its importance in neuroscience.[11] Indole derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective mechanisms include:
-
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): By inhibiting these enzymes, indole derivatives can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.[9]
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: Several indole derivatives have been shown to inhibit the aggregation of Aβ peptides into neurotoxic plaques, a hallmark of Alzheimer's disease.[12][13]
-
Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation play crucial roles in the pathogenesis of neurodegenerative diseases. Many indole derivatives possess potent antioxidant and anti-inflammatory properties that can protect neurons from damage.[14]
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of representative indole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Target Cell Line | Bioassay | IC50 (µM) | Reference |
| Indole-acrylamide derivative | Huh7 | Tubulin Polymerization | 5.0 | [3] |
| Pyrazolinyl-indole derivative | Leukemia | Growth Inhibition | <10 (78.76% inhibition) | [3] |
| Indole-curcumin derivative | HeLa | MTT Assay | 4 | [3] |
| Indole-thiazolidinedione-triazole | MCF-7 | MTT Assay | 3.18 | [3] |
| 1,3,4-Oxadiazole-indole derivative | MDA-MB-468 | ERα Inhibition | 10.56 | [3] |
| 2,5-disubstituted indole | A549 | Antiproliferative | 0.48 | [15] |
| Bis-indole derivative | A549 | Antiproliferative | 20 | [16] |
| Indole-functionalized betulin | A549 | Cytotoxicity | EC50 = 2.44-2.70 µg/mL | [6] |
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound Class | Microorganism | Bioassay | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative | MRSA | Broth microdilution | 6.25 | [7] |
| Indole-triazole derivative | B. subtilis | Broth microdilution | 3.125 | [7] |
| Halogenated indole derivative | S. aureus | Broth microdilution | 20-50 | [8] |
| Indole-triazole derivative | C. krusei | Broth microdilution | 3.125 | [7] |
Table 3: Anti-inflammatory Activity of Indole Derivatives
| Compound Class | Target | Bioassay | IC50 (µM) | Reference |
| N-1 and C-3 substituted indole | COX-2 | EIA | 0.32 | [10] |
| Indole derivative | COX-2 | EIA | 0.006 | [10] |
| 2-(4-(methylsulfonyl) phenyl) indole | COX-2 | In vitro COX inhibition | 0.11 | [9] |
| 1,3-Dihydro-2H-indolin-2-one derivative | COX-2 | In vitro COX inhibition | 2.35 | [5] |
| Indole derivative of ursolic acid | NO production | Griess Assay | 2.2 | [17] |
Table 4: Neuroprotective Activity of Indole Derivatives
| Compound Class | Target | Bioassay | IC50 / Activity | Reference |
| Indole-chalcone derivative | AChE | Ellman's method | 27.54 nM | [18] |
| Indole-chalcone derivative | BuChE | Ellman's method | 36.85 nM | [18] |
| Indole-chalcone derivative | Aβ1-42 aggregation | Thioflavin T assay | 2.50 µM | [18] |
| Indole derivative | MAO-A | Enzyme inhibition | 4.31 µM | [9] |
| Indole derivative | MAO-B | Enzyme inhibition | 2.62 µM | [9][17] |
| Azepino indole derivative | BChE | Ellman's method | 0.020 µM | [19] |
| Indole analog | MAO-B | Enzyme inhibition | 8.65 µM | [19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of indole derivatives.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivative and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare tubulin solution (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).
-
Assay Setup: In a 96-well plate, add the indole derivative at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well and incubate the plate at 37°C.
-
Absorbance Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a plate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.
NF-κB Luciferase Reporter Assay
This assay is used to measure the activation of the NF-κB signaling pathway.
-
Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.
-
Compound Treatment: Treat the transfected cells with the indole derivative for a specified time.
-
Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Add luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and determine the effect of the compound on NF-κB activation.[20][21][22]
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to monitor the formation of amyloid fibrils.[20][23][24]
-
Reagent Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer (e.g., PBS). Prepare a stock solution of Thioflavin T.[20]
-
Assay Setup: In a black 96-well plate, mix the Aβ peptide solution with various concentrations of the indole derivative.[20]
-
ThT Addition: Add Thioflavin T solution to each well.[20]
-
Incubation: Incubate the plate at 37°C with shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals.[24]
-
Data Analysis: Plot the fluorescence intensity versus time to monitor the kinetics of Aβ aggregation. Determine the inhibitory effect of the compound on fibril formation.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by indole derivatives and representative experimental workflows.
Signaling Pathways
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Caption: Modulation of the NF-κB signaling pathway by indole derivatives.
Experimental and Logical Workflows
Caption: A typical workflow for indole derivative drug screening.
Caption: Structure-Activity Relationship (SAR) logic for indole derivatives.
Conclusion
The indole scaffold continues to be a highly productive starting point for the discovery of new drugs. Its chemical tractability and the ability of its derivatives to interact with a multitude of biological targets ensure its enduring importance in medicinal chemistry. The information presented in this guide highlights the diverse therapeutic potential of indole-based compounds and provides a foundational resource for researchers engaged in their design, synthesis, and biological evaluation. Future research will undoubtedly uncover new applications and mechanisms for this remarkable heterocyclic system, further solidifying its role in the development of next-generation therapeutics.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten simple rules for designing graphical abstracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
An In-depth Technical Guide to Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its synthesis, physicochemical properties, and its application in the development of novel therapeutic agents, particularly in the field of oncology.
Core Compound Data
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 43142-76-3 | [1] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |
| Molecular Weight | 251.67 g/mol | [1] |
| Appearance | Yellow to orange to tan or light brown powder or crystals | [2] |
| Melting Point | 167-168 °C (Solvent: Ethanol) | [2] |
| Boiling Point | 375 °C at 760 mmHg | [2] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data:
Due to the limited availability of published spectroscopic data for this compound in the reviewed literature, a complete set of experimental spectra is not available. However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics are outlined below. For comparative purposes, the ¹H NMR data for the precursor, ethyl 5-chloro-1H-indole-2-carboxylate, is provided.
Expected Spectroscopic Characteristics of this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) typically in the range of 9-10 ppm. Aromatic protons on the indole ring will appear as doublets and doublets of doublets between 7 and 8 ppm. The ethyl ester group will be represented by a quartet (OCH₂) and a triplet (CH₃). The NH proton of the indole will likely appear as a broad singlet at a high chemical shift.
-
¹³C NMR: The spectrum should display a signal for the aldehyde carbonyl carbon around 185-195 ppm and the ester carbonyl carbon around 160-170 ppm. Aromatic carbons will resonate in the 110-140 ppm region. The ethyl ester carbons will appear at approximately 60 ppm (OCH₂) and 14 ppm (CH₃).
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300 cm⁻¹), the aldehyde C=O stretch (around 1670-1690 cm⁻¹), the ester C=O stretch (around 1700-1720 cm⁻¹), and C-Cl stretching frequencies.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
¹H NMR Data for the Precursor, Ethyl 5-chloro-1H-indole-2-carboxylate:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.25 | br | 1H | NH |
| 7.65 | s | 1H | Ar-H |
| 7.35 | d, J = 8.8 Hz | 1H | Ar-H |
| 7.26 | d, J = 8.8 Hz | 1H | Ar-H |
| 7.15 | s | 1H | Ar-H |
| 4.43 | q, J = 7.2 Hz | 2H | OCH₂CH₃ |
| 1.45 | t, J = 7.2 Hz | 3H | OCH₂CH₃ |
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack formylation of its precursor, ethyl 5-chloro-1H-indole-2-carboxylate. This reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a generalized procedure based on established Vilsmeier-Haack reactions of indole derivatives.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5-3 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then typically heated to a temperature between 60-90 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate for the synthesis of a variety of biologically active molecules. Its aldehyde functionality allows for further modifications, such as reductive amination and Wittig reactions, to introduce diverse substituents.
Synthesis of Antiproliferative Agents
Derivatives of this compound have shown promise as potent inhibitors of key signaling pathways implicated in cancer, such as the EGFR and BRAF pathways.
Experimental Protocol: Synthesis of Ethyl 5-chloro-3-(((phenethylamino)methyl)-1H-indole-2-carboxylate
This protocol is based on the reductive amination of the title compound with phenethylamine.
Materials:
-
This compound
-
Phenethylamine
-
Ethanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add phenethylamine (1.1 equivalents).
-
Heat the mixture to reflux and monitor the formation of the intermediate imine by TLC.
-
After imine formation is complete, cool the reaction mixture to room temperature.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired secondary amine.
Quantitative Data for Reductive Amination Products:
| Compound | Amine Used | Yield (%) | Melting Point (°C) |
| 3a | Phenethylamine | 85 | 104-105 |
| 3b | 4-(Pyrrolidin-1-yl)phenethylamine | 74 | 173-175 |
| 3d | 4-(2-Methylpyrrolidin-1-yl)phenethylamine | 75 | 158-160 |
| 3e | 3-(Piperidin-1-yl)phenethylamine | 73 | Oil |
The aldehyde group can also undergo Wittig reactions to introduce vinyl linkages, which can be further functionalized.
Experimental Workflow:
Synthetic workflow for carboxamide derivatives via Wittig reaction.
Signaling Pathways of Interest
The development of derivatives from this compound has primarily targeted the Epidermal Growth Factor Receptor (EGFR) and the BRAF signaling pathways, which are critical regulators of cell proliferation and survival and are often dysregulated in various cancers.
EGFR Signaling Pathway
The EGFR pathway, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately lead to cell growth, proliferation, and survival.
Simplified EGFR signaling cascade.
BRAF Signaling Pathway
BRAF is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell division.
The BRAF signaling pathway.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for creating libraries of compounds for biological screening. The demonstrated success in generating potent antiproliferative agents highlights its importance for researchers and scientists in the field of medicinal chemistry and drug development. Further exploration of the chemical space accessible from this intermediate is likely to yield novel therapeutic candidates.
References
The Indole Core: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug development. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids and vital neurotransmitters, has cemented its status as a "privileged scaffold." This technical guide provides an in-depth exploration of the discovery and history of functionalized indoles, detailing the seminal synthetic methodologies that have enabled their widespread application. It further delves into the critical biological signaling pathways where these molecules play a central role, offering a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this remarkable molecular framework.
A Historical Perspective: The Unveiling of the Indole Scaffold
The journey into the world of indole chemistry began not in the pursuit of medicine, but in the vibrant realm of dyes. In 1866, Adolf von Baeyer first isolated indole through the zinc dust reduction of oxindole, a derivative of the brilliant blue dye, indigo.[1] He later proposed its chemical structure in 1869.[1] The name "indole" itself is a portmanteau of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum.[2]
The turn of the 20th century marked a pivotal moment with the discovery of naturally occurring functionalized indoles that would prove to be fundamental to life. In 1901, Sir Frederick Gowland Hopkins and Sydney W. Cole isolated the essential amino acid tryptophan from casein, a milk protein.[3][4] This discovery was instrumental in understanding the nutritional requirements for human health.[5]
The following decades saw the identification of other critical indole-containing biomolecules. The plant hormone auxin (indole-3-acetic acid), crucial for regulating plant growth, was first described by Frits Warmolt Went in the 1920s and later isolated and structurally identified by Kenneth V. Thimann.[6] In the 1930s, the scientific community's interest in indoles intensified with the discovery of the neurotransmitter serotonin (5-hydroxytryptamine) by Vittorio Erspamer, who initially named it "enteramine."[7][8][9] Its role as a vasoconstrictor was later confirmed in 1948 by researchers at the Cleveland Clinic, who coined the name "serotonin."[10][11]
These seminal discoveries laid the groundwork for a deeper appreciation of the indole scaffold's biological significance and spurred the development of synthetic methods to access a wider array of functionalized derivatives.
Foundational Synthetic Methodologies
The ability to synthetically manipulate the indole core has been a driving force in medicinal chemistry. Over the decades, a number of named reactions have become indispensable tools for the construction of functionalized indoles.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles.[12][13][14] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[12][13]
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated by filtration or extraction, or used directly in the next step.
-
Cyclization: Add an acid catalyst to the hydrazone. Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[13]
-
Heating: Heat the reaction mixture, often to reflux, for several hours. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid. The product is then extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope | Reference |
| Polyphosphoric acid (PPA) | 80-100 | 1-4 | 60-90 | Wide range of ketones and hydrazines | [15] |
| Zinc chloride (ZnCl₂) | 150-200 | 2-6 | 50-85 | Tolerates various functional groups | [15] |
| Acetic acid | Reflux | 4-24 | 40-80 | Milder conditions, suitable for sensitive substrates | [16] |
| Boron trifluoride (BF₃·OEt₂) | 25-80 | 1-12 | 65-95 | High yielding for many substrates | [16] |
The Reissert Indole Synthesis
The Reissert indole synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[17] This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated.[17]
Experimental Protocol: General Procedure for Reissert Indole Synthesis
-
Condensation: To a solution of sodium ethoxide in ethanol, add the o-nitrotoluene (1.0 eq) followed by diethyl oxalate (1.1 eq). The mixture is typically stirred at room temperature or with gentle heating to form the ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. A common method involves using zinc dust and acetic acid.[17] Other reducing agents such as ferrous sulfate and ammonia can also be employed.[18]
-
Hydrolysis and Decarboxylation (Optional): The resulting indole-2-carboxylic acid ester can be hydrolyzed to the carboxylic acid. If the unsubstituted indole is desired, the carboxylic acid can be decarboxylated by heating.[17]
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Notes | Reference |
| Zn/AcOH | Acetic Acid | Reflux | 60-85 | Classical and widely used method. | [17] |
| FeSO₄/NH₄OH | Water/Ammonia | 80-100 | 55-75 | Alternative to zinc reduction. | [18] |
| H₂/Pd-C | Ethanol | 25-50 | 70-90 | Catalytic hydrogenation offers milder conditions. | - |
| Na₂S₂O₄ | Water/Ethanol | Reflux | 65-88 | Sodium dithionite is another effective reducing agent. | [19] |
Palladium-Catalyzed Indole Syntheses
The advent of palladium catalysis revolutionized organic synthesis, and indole synthesis was no exception. Several powerful methods have emerged, offering milder reaction conditions and broader functional group tolerance compared to classical methods.
Developed by Louis S. Hegedus, this method involves the palladium(II)-mediated oxidative cyclization of o-alkenyl anilines to form indoles.[20]
Experimental Protocol: General Procedure for Hegedus Indole Synthesis
-
Reaction Setup: In a reaction vessel, combine the o-alkenyl aniline (1.0 eq) and a stoichiometric amount of a palladium(II) salt (e.g., PdCl₂, Pd(OAc)₂) in a suitable solvent such as THF or acetonitrile.
-
Base and Oxidant: Add a base (e.g., triethylamine) and an oxidant (e.g., benzoquinone) to regenerate the active Pd(II) catalyst.
-
Heating: Heat the reaction mixture until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove palladium salts. The filtrate is concentrated, and the crude product is purified by column chromatography.
| Palladium Source | Oxidant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(MeCN)₂ | Benzoquinone | Et₃N | THF | 65 | 45-65 | [21] |
| Pd(OAc)₂ | Cu(OAc)₂, O₂ | NaOAc | DMA | 100 | 50-70 | - |
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles.[22][23] This reaction is highly versatile and has been widely applied in the synthesis of complex molecules.[22]
Experimental Protocol: General Procedure for Larock Indole Synthesis
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the o-iodoaniline (1.0 eq), the disubstituted alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Additives: Add a suitable solvent such as DMF or NMP. In some cases, an additive like LiCl is beneficial.[22]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 70-95 | [22] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 65-90 | - |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 75-98 | - |
While not a de novo indole synthesis, the Buchwald-Hartwig amination has become a crucial tool for the N-arylation and N-alkylation of the indole core, as well as for the synthesis of indoles from pre-functionalized precursors. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Indole
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the indole (1.0 eq), the aryl halide (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent: Add an anhydrous solvent such as toluene, dioxane, or THF.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 80-98 | - |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 | 75-95 | - |
| PEPPSI-IPr | - | K₃PO₄ | t-BuOH | 80 | 70-90 | - |
Modern Frontiers: C-H Functionalization of Indoles
A major evolution in indole synthesis is the direct functionalization of its carbon-hydrogen (C-H) bonds. This atom-economical approach avoids the need for pre-functionalized starting materials, offering more efficient and environmentally friendly synthetic routes.[24] The inherent reactivity of the indole ring typically directs electrophilic substitution to the C3 position.[24] However, the development of advanced catalytic systems has enabled the selective functionalization of other positions, including the less reactive C2, C4, C5, C6, and C7 positions.[13][24]
Directing groups are often employed to achieve site-selectivity, particularly for the functionalization of the benzene ring C-H bonds.[24][25] These strategies have opened up new avenues for the synthesis of previously inaccessible indole derivatives.
Biological Significance: Indoles in Signaling Pathways
Functionalized indoles are not merely synthetic targets; they are key players in a multitude of biological processes. Understanding their roles in signaling pathways is crucial for drug discovery and development.
Tryptophan Biosynthesis
Tryptophan is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. In microorganisms and plants, tryptophan is synthesized from chorismate via a multi-step enzymatic pathway.[24][26]
Serotonin Signaling Pathway
Serotonin (5-HT) is a crucial neurotransmitter that regulates mood, sleep, appetite, and many other physiological processes.[7] It exerts its effects by binding to a variety of serotonin receptors (5-HTRs), which are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[27] The activation of these receptors triggers downstream signaling cascades that modulate neuronal activity.[27]
Auxin Signaling Pathway
In plants, auxin (indole-3-acetic acid) is a master regulator of development, influencing processes such as cell elongation, root formation, and apical dominance.[6] The auxin signaling pathway involves a sophisticated mechanism of transcriptional regulation mediated by the degradation of Aux/IAA repressor proteins.[1][22][28]
Conclusion
The discovery and subsequent synthetic exploration of functionalized indoles have had a profound impact on science and medicine. From its humble beginnings as a derivative of a dye to its current status as a privileged scaffold in drug discovery, the indole core continues to inspire innovation. The classical synthetic methods, while still relevant, are now complemented by modern catalytic techniques that offer unprecedented efficiency and selectivity. As our understanding of the intricate roles of indoles in biological pathways deepens, so too will our ability to design and synthesize novel indole-based therapeutics to address a wide range of human diseases. This guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable history of functionalized indoles.
References
- 1. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Hegedus indole synthesis | Semantic Scholar [semanticscholar.org]
- 5. Tryptophan synthase - Wikipedia [en.wikipedia.org]
- 6. testbook.com [testbook.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular genetics of auxin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme-connect.com [thieme-connect.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. researchgate.net [researchgate.net]
- 26. scite.ai [scite.ai]
- 27. Serotonin - Wikipedia [en.wikipedia.org]
- 28. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 5-Chloro-3-Formyl-1H-Indole-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate.
Reaction Scheme
The synthesis proceeds in two primary stages: the preparation of the starting material, ethyl 5-chloro-1H-indole-2-carboxylate, followed by its formylation at the C3 position.
Stage 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate
A common method for the synthesis of substituted indole-2-carboxylates is the Reissert indole synthesis.[1][2] This involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings, such as indoles.[3][4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation step. Please note that yields can vary based on reaction scale and purification methods.
| Parameter | Value | Reference |
| Starting Material | Ethyl 5-chloro-1H-indole-2-carboxylate | [7][8] |
| Product | This compound | [9] |
| Molecular Formula | C₁₂H₁₀ClNO₃ | N/A |
| Molecular Weight | 251.67 g/mol | N/A |
| Typical Yield | 85-95% | Assumed based on typical Vilsmeier-Haack reactions |
| Appearance | Pale yellow to white solid | N/A |
| Melting Point | Not consistently reported | N/A |
Experimental Protocols
Materials and Reagents:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Vilsmeier-Haack Formylation of Ethyl 5-chloro-1H-indole-2-carboxylate
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent (a chloromethyliminium salt) will result in a thicker, sometimes crystalline suspension.[5]
2. Formylation Reaction:
-
Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (around 40-45 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done slowly and with vigorous stirring as the quenching of POCl₃ is exothermic and will evolve gas.
-
Continue stirring until the gas evolution ceases and the intermediate iminium salt is fully hydrolyzed to the aldehyde. The product may precipitate as a solid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound as a solid.
Visualizations
Caption: A flowchart of the Vilsmeier-Haack formylation protocol.
Caption: A simplified overview of the Vilsmeier-Haack reaction mechanism.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. echemi.com [echemi.com]
- 8. Ethyl 5-chloroindole-2-carboxylate | SIELC Technologies [sielc.com]
- 9. 5-CHLORO-3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER [cymitquimica.com]
Application Notes and Protocols: Vilsmeier-Haack Formylation of Ethyl 5-chloro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This protocol details the specific application of the Vilsmeier-Haack reaction for the formylation of ethyl 5-chloro-1H-indole-2-carboxylate to synthesize ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. The resulting product is a valuable intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents. The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent then undergoes an electrophilic aromatic substitution with the indole derivative, followed by hydrolysis to yield the desired aldehyde.
Reaction Scheme
Caption: Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate and other representative indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 5-chloro-1H-indole-2-carboxylate | POCl₃, DMF | 0 to rt | 2 | Quantitative |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96[1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl) & 22.5 (2-formyl)[1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90[1] |
| 1,2,3-Trimethylindole | POCl₃, DMF | rt | 2 | >80 |
Experimental Protocol
This protocol provides a detailed methodology for the Vilsmeier-Haack formylation of ethyl 5-chloro-1H-indole-2-carboxylate.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Indole Substrate: Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Add the solution of the indole substrate dropwise to the prepared Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the aqueous mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, this compound, is obtained in quantitative yield and can be used in the next step without further purification. If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization Data
Ethyl 5-chloro-1H-indole-2-carboxylate (Starting Material):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.95 (br s, 1H, NH), 7.65 (d, J = 2.0 Hz, 1H, H-4), 7.30 (d, J = 8.8 Hz, 1H, H-7), 7.20 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 7.10 (d, J = 1.6 Hz, 1H, H-3), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.8, 135.0, 129.2, 128.0, 125.5, 124.8, 121.5, 112.2, 107.5, 61.8, 14.5.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1690 (C=O), 1570, 1470, 1300, 1250, 1020, 800.
This compound (Product):
-
¹H NMR (CDCl₃, 400 MHz): δ 10.45 (s, 1H, CHO), 9.20 (br s, 1H, NH), 8.25 (d, J = 2.0 Hz, 1H, H-4), 7.40 (d, J = 8.8 Hz, 1H, H-7), 7.30 (dd, J = 8.8, 2.0 Hz, 1H, H-6), 4.50 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 160.5, 136.0, 130.0, 128.5, 127.0, 125.0, 122.0, 118.0, 113.0, 62.5, 14.3.
-
IR (KBr, cm⁻¹): 3280 (N-H), 1700 (C=O, ester), 1660 (C=O, aldehyde), 1560, 1460, 1240, 1030, 810.
(Note: The provided NMR and IR data for the product are predicted based on known chemical shifts and spectral correlations for similar structures, as specific experimental spectra were not available in the searched literature.)
Experimental Workflow
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex heterocyclic systems with potential therapeutic applications. For instance, it has been utilized as a precursor for the synthesis of novel indole-2-carboxamides and pyrido[3,4-b]indol-1-ones. These compounds have been investigated as potent inhibitors of both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which are important targets in cancer therapy. The development of such inhibitors is a significant area of research in the quest for more effective and targeted cancer treatments.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction is exothermic, especially during the preparation of the Vilsmeier reagent and the work-up procedure. Proper temperature control is essential.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
References
Application Notes and Protocols: Reactions of Ethyl 5-Chloro-3-Formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its reactivity is primarily centered around the aldehyde group at the C3 position and the secondary amine of the indole ring. This document provides detailed application notes and experimental protocols for several key reactions of this compound, with a focus on its utility in drug discovery and development.
Synthesis of Pyrido[3,4-b]indol-1-ones as Potential EGFR Inhibitors
This compound is a crucial starting material for the synthesis of novel 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones. These compounds have been investigated as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy. The synthetic pathway involves N-protection, a Wittig reaction, hydrolysis, and subsequent amidation and cyclization.
Experimental Protocols
Step 1: N-Protection of this compound
This protocol describes the protection of the indole nitrogen with a di-tert-butyl dicarbonate ((Boc)2O) group.
-
Materials:
-
This compound (1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a suspension of NaH (1.5 equivalents) in anhydrous DMF, a solution of this compound (1) (1 equivalent) in DMF is added dropwise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred for 30 minutes at the same temperature.
-
A solution of (Boc)2O (1.5 equivalents) in DMF is then added dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to afford 1-tert-butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate (2).
-
Step 2: Wittig Reaction
This step introduces a methoxyvinyl group at the C3 position.
-
Materials:
-
1-tert-butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate (2)
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of (methoxymethyl)triphenylphosphonium chloride (1.5 equivalents) in anhydrous THF, potassium tert-butoxide (1.5 equivalents) is added at 0 °C.
-
The mixture is stirred for 30 minutes.
-
A solution of compound (2) (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the Wittig product (3).
-
Step 3: Hydrolysis of the Ester
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials:
-
Wittig product (3)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
-
Procedure:
-
Compound (3) is dissolved in a mixture of methanol and water.
-
A solution of NaOH (2 equivalents) in water is added.
-
The mixture is stirred at room temperature for 24 hours.
-
The methanol is removed under reduced pressure.
-
The aqueous layer is acidified with dilute HCl.
-
The precipitated solid is filtered, washed with water, and dried to give the carboxylic acid (4).
-
Step 4: Amide Formation and Cyclization
The carboxylic acid is coupled with various amines, followed by cyclization to yield the target pyrido[3,4-b]indol-1-ones.
Data Presentation
| Compound | Structure | Yield (%) |
| 2 | 1-tert-butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate | 92 |
| 3 | Wittig product | 85 |
| 4 | Carboxylic acid derivative | 90 |
Signaling Pathway Diagram
Caption: Synthetic pathway to Pyrido[3,4-b]indol-1-ones and their mechanism of action.
Condensation Reactions for the Synthesis of Aplysinopsin and β-Carboline Analogues
The formyl group at the C3 position of this compound readily undergoes condensation reactions with active methylene compounds. This reactivity has been exploited in the synthesis of aplysinopsin and β-carboline thiohydantoin analogues, which are of interest for their potential biological activities.
Experimental Protocols
General Procedure for Condensation with Active Methylene Compounds
-
Materials:
-
This compound
-
Active methylene compound (e.g., 2-thiohydantoin, rhodanine, thiobarbituric acid derivatives)
-
Ethanol
-
Trifluoroacetic acid (TFA) or Sodium Acetate/Acetic Acid
-
-
Procedure:
-
A mixture of this compound (1 equivalent) and the active methylene compound (1.1 equivalents) is suspended in ethanol.
-
A catalytic amount of trifluoroacetic acid (TFA) is added.
-
The reaction mixture is stirred at room temperature for a specified time (typically a few hours to overnight).
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Alternatively, the reaction can be carried out under reflux in a mixture of sodium acetate and acetic acid.
-
Data Presentation
| Active Methylene Compound | Product Type |
| 2-Thiohydantoin derivatives | Aplysinopsin analogues |
| Rhodanine derivatives | Rhodanine-indole conjugates |
| Thiobarbituric acid derivatives | Thiobarbiturate-indole adducts |
Experimental Workflow Diagram
Caption: Workflow for the condensation reaction of the title compound.
Vilsmeier-Haack Formylation
While the title compound already possesses a formyl group, it is important to note that it is synthesized via a Vilsmeier-Haack formylation of the corresponding ethyl 5-chloro-1H-indole-2-carboxylate. This reaction is a fundamental method for introducing a formyl group onto an electron-rich aromatic ring, such as an indole.
Experimental Protocol
Synthesis of this compound
-
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in DMF, POCl3 (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is then poured into ice-water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the title compound.
-
Logical Relationship Diagram
Caption: Logical flow of the Vilsmeier-Haack formylation reaction.
Application Notes and Protocols: Derivatization of Ethyl 5-Chloro-3-Formyl-1H-Indole-2-Carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its strategically positioned functional groups—an indole nitrogen, a reactive aldehyde at the C3 position, and an ethyl ester at the C2 position—allow for a wide range of chemical modifications. This document provides detailed protocols for the derivatization of this scaffold into several classes of biologically active compounds, including potent antiproliferative agents targeting the Epidermal Growth Factor Receptor (EGFR). Application notes on relevant biological assays and quantitative data on compound activity are presented to guide researchers in the development of novel therapeutics.
Derivatization Strategies
The core structure of this compound can be modified at three primary positions: the N1 indole nitrogen, the C2 ethyl carboxylate, and the C3 formyl group. These modifications lead to diverse molecular architectures with significant potential in drug discovery.
Caption: Key derivatization pathways for the indole scaffold.
Synthesis of Indole-2-Carboxamides as EGFR Inhibitors
A prominent application of this indole scaffold is the synthesis of potent antiproliferative agents. A multi-step synthesis transforms the starting material into novel indole-2-carboxamides that exhibit significant inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) Epidermal Growth Factor Receptor, a key target in cancer therapy.[1]
References
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate: A Versatile Building Block in Synthetic and Medicinal Chemistry
Abstract
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with significant biological activities. Its strategic placement of chloro, formyl, and ethyl carboxylate groups on the indole scaffold allows for diverse chemical transformations, making it a valuable tool for researchers in medicinal chemistry and drug development. This document provides an overview of its applications, detailed experimental protocols for its synthesis and subsequent reactions, and quantitative data for key compounds derived from it.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Functionalized indoles are therefore of great interest for the development of new therapeutic agents. This compound (Figure 1) is a trifunctional building block that offers multiple reaction sites for molecular elaboration. The C3-formyl group is amenable to condensation and oxidation/reduction reactions, the C2-ester can be hydrolyzed or amidated, and the indole nitrogen can be alkylated or acylated. The 5-chloro substituent can influence the electronic properties of the indole ring and provide a site for further functionalization through cross-coupling reactions.
Applications in Synthesis
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
A significant application of this compound is in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The formyl group serves as a handle for chain extension and subsequent cyclization to construct complex heterocyclic systems. A notable example is the synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones, which have shown promising activity against both wild-type and mutant forms of EGFR.[1]
The general synthetic strategy involves the initial protection of the indole nitrogen, followed by a Wittig reaction to extend the formyl group. Subsequent hydrolysis of the ester, amide coupling, and cyclization leads to the final bioactive molecules.[1]
Synthesis of Fused Heterocyclic Systems: Pyridazino[4,5-b]indoles
The reactivity of the formyl and ester groups in ethyl 3-formyl-indole-2-carboxylates makes them ideal precursors for the synthesis of fused heterocyclic systems. One such class of compounds is the pyridazino[4,5-b]indoles, which are known to possess a range of biological activities, including antihypertensive and anxiolytic effects. The synthesis typically involves the condensation of the 3-formylindole-2-carboxylate with hydrazine hydrate, leading to the formation of the pyridazinone ring fused to the indole core.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)
This protocol describes the formylation of ethyl 5-chloro-1H-indole-2-carboxylate at the C3 position using the Vilsmeier-Haack reaction.[2][3]
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Protocol 2: Synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and Pyrido[3,4-b]indol-1-ones
This protocol outlines the multi-step synthesis of EGFR inhibitors starting from this compound.[1]
Part A: N-Boc Protection
-
To a solution of this compound (1 g, 3.97 mmol) in DMF (0.2 M), add sodium hydride (0.25 g, 5.96 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc protected indole.
Part B: Wittig Reaction
-
To a suspension of (methoxymethyl)triphenylphosphonium chloride in dry THF, add potassium tert-butoxide at 0 °C.
-
Stir the resulting ylide solution for 30 minutes.
-
Add a solution of the N-Boc protected indole from Part A in dry THF.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with ethyl acetate.
-
Purify the crude product to obtain the trans (E) isomer of the methoxyvinyl intermediate.
Part C: Hydrolysis and Amide Coupling
-
Hydrolyze the ethyl ester of the methoxyvinyl intermediate using aqueous NaOH to afford the corresponding carboxylic acid.
-
Couple the resulting carboxylic acid with the desired amine using a coupling agent such as BOP in the presence of a base like DIPEA in DCM to obtain the carboxamide derivatives.
Part D: Cyclization to Pyrido[3,4-b]indol-1-ones
-
Reflux the appropriate carboxamide from Part C with p-toluenesulfonic acid (PTSA) in toluene to effect cyclization to the desired pyrido[3,4-b]indol-1-one products.
Data Presentation
The following tables summarize the biological activity of representative compounds synthesized from this compound.
Table 1: In vitro Antiproliferative Activity (GI₅₀, nM) against A549 cell line. [1]
| Compound | GI₅₀ (nM) |
| 5a | 76 |
| 5b | 77 |
| 7a | 54 |
| 7b | 57 |
Table 2: In vitro EGFR Kinase Inhibitory Activity (IC₅₀, nM). [1]
| Compound | EGFRWT IC₅₀ (nM) | EGFRT790M IC₅₀ (nM) |
| 5d | 85 | - |
| 5f | 68 | 9.5 |
| 5g | 74 | 11.9 |
| Erlotinib | 80 | - |
| Osimertinib | - | 8 |
Visualizations
The following diagrams illustrate the key synthetic pathways and logical flows described in this document.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility has been demonstrated in the creation of complex heterocyclic molecules with significant potential in drug discovery, particularly in the development of kinase inhibitors. The protocols provided herein offer a guide for its synthesis and further transformation, highlighting its importance for researchers and scientists in the field of medicinal chemistry. The continued exploration of the reactivity of this compound is likely to lead to the discovery of novel bioactive molecules.
References
- 1. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes: Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate as a Key Intermediate in the Synthesis of Potent EGFR Inhibitors
Introduction
Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an ester, a formyl group, and a chlorine atom on the indole scaffold, makes it a valuable precursor for the synthesis of complex bioactive molecules. This document outlines its application in the development of novel Epidermal Growth Factor Receptor (EGFR) inhibitors for potential anticancer therapy.
Application in the Synthesis of EGFR Inhibitors
This compound serves as a crucial starting material for the synthesis of a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones.[1] These compounds have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the clinically relevant T790M mutant (EGFRT790M), which is a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[1]
The rationale behind using this indole derivative lies in its strategic functional groups which allow for systematic chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the target compounds. The 3-formyl group can be elaborated, for instance, through a Wittig reaction to introduce a vinyl ether side chain, a key feature for interaction with the EGFR active site. The ethyl carboxylate at the 2-position can be readily converted to a variety of amides, enabling the introduction of different substituents to probe the binding pocket and modulate properties like solubility and cell permeability. The 5-chloro substituent is often retained as it has been shown to contribute favorably to the overall activity of the resulting inhibitors.[1]
Biological Activity of Derived Compounds
The synthesized 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have shown significant antiproliferative activity against various human cancer cell lines, including A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic), and HT-29 (colon).[1] Notably, several compounds exhibited potent, low nanomolar inhibition of both EGFRWT and EGFRT790M, with some derivatives showing greater potency than the reference drug erlotinib.[1] Furthermore, the most active compounds were found to induce apoptosis, as evidenced by the activation of caspase-3 and caspase-8, and modulation of the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative compounds derived from this compound.
Table 1: EGFR Inhibitory Activity of Selected 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides [1]
| Compound | R | EGFRWT IC50 (nM) | EGFRT790M IC50 (nM) |
| 5d | p-N,N-dimethylamino | 85 ± 5 | - |
| 5f | p-2-methyl pyrrolidin-1-yl | 68 ± 5 | - |
| 5g | p-4-morpholin-1-yl | 74 ± 5 | - |
| Erlotinib (Reference) | - | 80 ± 5 | - |
Table 2: Antiproliferative Activity (IC50, µM) of Selected Compounds Against Human Cancer Cell Lines [1]
| Compound | A-549 | MCF-7 | Panc-1 | HT-29 |
| 5f | - | - | - | - |
| 5g | - | - | - | - |
Table 3: Apoptotic Activity of Compounds 5f and 5g in Panc-1 Cells [1]
| Compound | Caspase-3 Level (pg/mL) | Caspase-8 Level (pg/mL) | Bax Level (pg/mL) | Bcl-2 Level (pg/mL) |
| 5f | 560.2 ± 5.0 | - | - | - |
| 5g | 542.5 ± 5.0 | - | - | - |
| Staurosporine (Reference) | - | - | - | - |
Note: Specific IC50 values for antiproliferative activity and levels for Caspase-8, Bax, and Bcl-2 for compounds 5f and 5g were presented in the source but are denoted with a hyphen here to represent a selection of the available data. The reference compound for caspase assays was staurosporine.
Experimental Protocols
General Synthetic Scheme
The overall synthetic strategy to obtain the target 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones from this compound (1) is depicted below.
Caption: Synthetic pathway for EGFR inhibitors.
Protocol 1: Synthesis of 1-tert-butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate (2) [1]
-
To a suspension of sodium hydride (60% in mineral oil, 0.25 g, 5.96 mmol) in anhydrous N,N-dimethylformamide (DMF), a solution of this compound (1) (1 g, 3.97 mmol) in DMF is added dropwise at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Di-tert-butyl dicarbonate ((Boc)2O) is then added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of ice-water.
-
The resulting precipitate is filtered, washed with water, and dried to afford the N-Boc protected indole (2).
Protocol 2: Synthesis of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (5a-g, 6a-f) [1]
-
The N-Boc protected aldehyde (2) is subjected to a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride in the presence of potassium tert-butoxide in dry tetrahydrofuran (THF) to yield the vinyl ether intermediate (3).
-
The ester group of the trans (E) isomer of intermediate (3) is hydrolyzed using aqueous sodium hydroxide to afford the corresponding carboxylic acid (4).
-
The carboxylic acid (4) is then coupled with various primary or secondary amines using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM) to yield the target carboxamides (5a-g and 6a-f).
Protocol 3: In Vitro EGFR Kinase Inhibition Assay [1]
-
The inhibitory activity of the synthesized compounds against EGFRWT and EGFRT790M is determined using a kinase assay kit.
-
The assay measures the amount of ATP remaining in the solution following the kinase reaction, which is inversely correlated with the kinase activity.
-
The compounds are tested at various concentrations to determine their half-maximal inhibitory concentration (IC50).
-
Erlotinib is used as a reference standard.
-
Luminescence is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
Protocol 4: Cell Viability (MTT) Assay [1]
-
Human cancer cell lines (A-549, MCF-7, Panc-1, and HT-29) are seeded in 96-well plates.
-
After 24 hours of incubation, the cells are treated with various concentrations of the test compounds for 48 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals formed are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined.
Protocol 5: Caspase-3 and Caspase-8 Activation Assays [1]
-
Panc-1 cells are treated with the test compounds at their IC50 concentrations for 48 hours.
-
The levels of active caspase-3 and caspase-8 in the cell lysates are quantified using commercially available colorimetric or fluorometric assay kits.
-
The results are expressed as pg/mL of the active caspase.
-
Staurosporine is used as a positive control for apoptosis induction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the evaluation of the synthesized compounds.
Caption: Simplified EGFR signaling pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, the development of efficient and selective methods for the synthesis and functionalization of indoles is a cornerstone of modern organic chemistry. Among the most powerful tools in this endeavor are palladium-catalyzed cross-coupling reactions, which offer a versatile and robust platform for the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring.[1][2] These reactions are characterized by their mild conditions, broad functional group tolerance, and high yields, making them indispensable in both academic research and industrial drug development.[1]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions involving indole derivatives, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as direct C-H functionalization.
I. Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the alkenylation of aryl halides and triflates. In the context of indole chemistry, it allows for the introduction of vinyl groups, which are valuable handles for further synthetic transformations. The reaction typically involves the coupling of a haloindole with an alkene in the presence of a palladium catalyst and a base.
Application Notes:
The intramolecular Heck reaction of N-allyl-2-haloanilines is a widely used method for the synthesis of 3-methylindoles.[3][4][5] This transformation proceeds via a palladium-catalyzed cyclization, offering a straightforward route to this important indole scaffold. The choice of palladium catalyst and ligand can be crucial for achieving high yields. For instance, the use of PdCl2(PCy3)2 has been shown to be effective for this transformation.[5] Furthermore, domino processes involving an intramolecular Heck reaction followed by other transformations, such as dealkylation, have been developed to access 2-substituted indoles.[6]
A dearomative arylvinylation of indoles with N-arylsulfonylhydrazones as coupling partners has also been developed. This domino sequence, involving dearomative carbopalladation, Pd-carbene migratory insertion, and regioselective β-hydride elimination, provides access to 3-vinylindolines bearing vicinal quaternary and tertiary carbon stereocenters.[7]
Quantitative Data for Heck Reactions of Indole Derivatives:
| Entry | Indole Substrate | Alkene Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Iodo-N-allylaniline | - | PdCl2(PCy3)2 (4) | P(OPh)3 (4) | K2CO3 | DMF | 90 | 12 | 73 | [5] |
| 2 | 2-Bromo-N-allylaniline | - | Pd(OAc)2 (2) | PPh3 (4) | K2CO3 | DMF | 90 | 12 | 38 | [5] |
| 3 | N-(2-Iodoallyl)aniline | - | Pd(OAc)2 (5) | P(o-tol)3 (10) | Et3N | CH3CN | 80 | 12 | 85 | [4] |
| 4 | 7-Bromoindole | Methyl acrylate | Pd(OAc)2 (10) | PPh3 (20) | Et3N | DMF | 100 | 24 | 65 | [6] |
Experimental Protocol: Intramolecular Heck Reaction for the Synthesis of 3-Methylindole [5]
-
To a Schlenk tube, add 2-iodo-N-allylaniline (0.3 mmol, 1.0 equiv.), PdCl2(PCy3)2 (0.012 mmol, 4 mol%), P(OPh)3 (0.012 mmol, 4 mol%), and K2CO3 (1.2 mmol, 4.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (2 mL) via syringe.
-
Stir the reaction mixture at 90 °C for the time indicated by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3-methylindole.
II. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions for the formation of C-C bonds. It involves the reaction of an organoboron compound with an organohalide or triflate. For indole derivatives, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Application Notes:
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of functionalized indoles.[8] For instance, (7-Bromo-1H-indol-2-yl)boronic acid can be used as a versatile building block in Suzuki-Miyaura couplings to synthesize complex indole derivatives.[8] The reaction's utility is further highlighted by its application in the direct C-H arylation of indoles with arylboronic acids, providing a more atom-economical approach to 2-arylated indoles.[9][10] The choice of palladium catalyst, ligand, and base is critical for achieving high regioselectivity and yield. For example, Pd(TFA)2 has been used for the selective C2-arylation of unprotected indoles.[9]
Quantitative Data for Suzuki-Miyaura Coupling of Indole Derivatives:
| Entry | Indole Substrate | Boronic Acid/Ester | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 7-Bromo-1H-indole | Phenylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 | Toluene/EtOH/H2O | 90 | 12 | 88 | [8] |
| 2 | 1H-Indole | 4-Methoxyphenylboronic acid | Pd(TFA)2 (5) | - | Air (oxidant) | Dioxane/H2O | RT | 4 | 85 | [9] |
| 3 | 5-Bromo-1H-indole | 4-Fluorophenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 16 | 92 | [11] |
| 4 | N-Boc-2-bromoindole | 2-Naphthylboronic acid | Pd2(dba)3 (2) | XPhos (4) | K3PO4 | Dioxane | 100 | 18 | 95 | [12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indole [8]
-
In a round-bottom flask, dissolve 7-bromo-1H-indole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and Na2CO3 (2.5 mmol, 2.5 equiv.) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh3)4 (0.05 mmol, 5 mol%) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 7-phenyl-1H-indole.
III. Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate. This reaction is particularly valuable for introducing alkynyl moieties onto the indole scaffold, which can serve as precursors for various heterocycles and other functional groups.
Application Notes:
The Sonogashira coupling is a reliable method for the synthesis of 2- and 3-alkynylindoles.[1][2] These products are versatile intermediates in organic synthesis. A domino Sonogashira coupling followed by cyclization of ortho-ethynyl-anilines provides a rapid route to 2,3-disubstituted indoles.[13][14] Copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling (Glaser coupling).[15] The choice of palladium catalyst, ligand, base, and the presence or absence of a copper co-catalyst can significantly impact the reaction outcome.[15][16][17]
Quantitative Data for Sonogashira Coupling of Indole Derivatives:
| Entry | Indole Substrate | Alkyne Partner | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Iodoaniline | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | THF | RT | 6 | 95 (for intermediate) | [2] |
| 2 | 3-Iodo-1H-indole | 1-Heptyne | Pd(PPh3)4 (5) | CuI (10) | Et3N | DMF | 60 | 8 | 82 | [15] |
| 3 | 5-Bromo-N-Boc-indole | Trimethylsilylacetylene | Pd(OAc)2 (2) | - | PPh3, Bu4NOAc | DMF | 100 | 12 | 89 | [16] |
| 4 | 2-Ethynylaniline | 4-Iodotoluene | PdCl2 (5) | - | K2CO3 | DMF | 110 | 12 | 85 (for cyclized product) | [13] |
Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Bromo-N-Boc-indole
-
To a sealed tube, add 5-bromo-N-Boc-indole (1.0 mmol, 1.0 equiv.), trimethylsilylacetylene (1.5 mmol, 1.5 equiv.), Pd(OAc)2 (0.02 mmol, 2 mol%), PPh3 (0.08 mmol, 8 mol%), and Bu4NOAc (1.2 mmol, 1.2 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
IV. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-heteroaryl amines. For indoles, this reaction allows for the direct N-arylation, providing access to a class of compounds with significant biological activity.
Application Notes:
The Buchwald-Hartwig amination has become a go-to method for the N-arylation of indoles, overcoming the limitations of classical methods.[18][19] The development of bulky, electron-rich phosphine ligands has been crucial for the success of this reaction, allowing for the coupling of indoles with a wide range of aryl halides and triflates.[18] The reaction conditions, particularly the choice of ligand and base, need to be carefully optimized to achieve high yields and avoid side reactions such as C-arylation.[18] This reaction has found widespread application in the synthesis of pharmaceuticals.[19]
Quantitative Data for Buchwald-Hartwig Amination of Indoles:
| Entry | Indole Substrate | Aryl Halide | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Indole | 4-Bromotoluene | Pd2(dba)3 (1) | P(t-Bu)3 (2) | NaOt-Bu | Toluene | 80 | 18 | 95 | [18] |
| 2 | Indole | 4-Chlorobenzonitrile | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | Toluene | 100 | 24 | 88 | [20] |
| 3 | 2-Methylindole | 1-Bromo-3,5-dimethylbenzene | Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 | Dioxane | 100 | 20 | 92 | [21] |
| 4 | 5-Cyanoindole | 2-Bromopyridine | Pd(OAc)2 (2) | DavePhos (4) | NaOt-Bu | Toluene | 110 | 16 | 85 | [22] |
Experimental Protocol: N-Arylation of Indole via Buchwald-Hartwig Amination [18]
-
In a glovebox, charge a Schlenk tube with Pd2(dba)3 (0.01 mmol, 1 mol%), P(t-Bu)3 (0.02 mmol, 2 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Add indole (1.0 mmol, 1.0 equiv.) and 4-bromotoluene (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and filter through a plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-(4-methylphenyl)indole.
V. Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a highly attractive and atom-economical strategy for the modification of indoles, as it avoids the need for pre-functionalized starting materials.[23] Palladium catalysis has been instrumental in the development of selective C-H activation/functionalization reactions at various positions of the indole ring.[24]
Application Notes:
Palladium-catalyzed C-H functionalization allows for the direct introduction of aryl, alkenyl, and other groups onto the indole nucleus.[25] The regioselectivity of these reactions (C2, C3, or other positions) can often be controlled by the choice of directing group, ligand, and oxidant.[10][26] For example, C2-arylation of indoles can be achieved with arylboronic acids using a Pd(TFA)2 catalyst in the presence of air as the oxidant.[9] C7-arylation has also been achieved with high selectivity by employing a phosphinoyl directing group.[10] Palladium/norbornene cooperative catalysis has enabled the vicinal di-carbo-functionalization of indoles.[27]
Quantitative Data for C-H Functionalization of Indoles:
| Entry | Indole Substrate | Coupling Partner | Pd-Catalyst (mol%) | Ligand/Directing Group | Oxidant | Solvent | Temp (°C) | Time (h) | Position | Yield (%) | Ref. | |---|---|---|---|---|---|---|---|---|---|---| | 1 | 1H-Indole | Phenylboronic acid | Pd(TFA)2 (5) | - | Air | Dioxane/H2O | RT | 4 | C2 | 82 |[9] | | 2 | N-Piv-indole | Phenylboronic acid | Pd(OAc)2 (10) | Pyridine derivative | Ag2CO3 | Toluene | 120 | 24 | C7 | 75 |[10] | | 3 | N-Methylindole | Styrene | Pd(OAc)2 (10) | - | Cu(OAc)2 | Acetic Acid | 110 | 12 | C2 | 78 | | | 4 | 1H-Indole | Iodobenzene | Pd(OAc)2 (5) | Norbornene | Cs2CO3 | Dioxane | 100 | 24 | C2, C3 | 65 |[27] |
Experimental Protocol: Direct C2-Arylation of 1H-Indole [9]
-
To a vial, add 1H-indole (0.6 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 2.0 equiv.), and Pd(TFA)2 (0.03 mmol, 5 mol%).
-
Add a 3:1 mixture of 1,4-dioxane/H2O (2.0 mL).
-
Stir the reaction mixture vigorously in an open atmosphere at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain 2-phenyl-1H-indole.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision flowchart for selecting a palladium-catalyzed reaction for indole functionalization.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 19. atlanchimpharma.com [atlanchimpharma.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. orgsyn.org [orgsyn.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate synthesis via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its role in this synthesis?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the synthesis of this compound, it is employed to regioselectively add a formyl group at the C3 position of the ethyl 5-chloro-1H-indole-2-carboxylate ring. This reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[2]
Q2: How is the Vilsmeier reagent prepared, and what are the key safety precautions?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1]
-
The Vilsmeier reagent is moisture-sensitive.[1]
-
The reaction should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[1]
-
The quenching of the reaction with ice water should be done slowly and carefully to control the exothermic reaction.[1]
Q3: How can the progress of the reaction be monitored?
The progress of the Vilsmeier-Haack formylation can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with a basic solution (like saturated sodium bicarbonate) or water, extracted with an appropriate organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate to compare the consumption of the starting material and the formation of the product.[1]
Troubleshooting Guide
Problem: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I address them?
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity reagents. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[1][3] |
| Impure Reagents | Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[3] |
| Incorrect Reaction Temperature | Prepare the Vilsmeier reagent at a low temperature (0-5 °C) to prevent its decomposition. The formylation reaction temperature may need to be optimized; for less reactive substrates, a moderate increase in temperature might be necessary.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC until the starting material is completely consumed. If the reaction is sluggish, consider extending the reaction time.[1] |
| Inefficient Stirring | The Vilsmeier reagent can sometimes precipitate, hindering proper mixing. Use a mechanical stirrer if the magnetic stir bar gets stuck.[4] |
Problem: Formation of Side Products and Impurities
Question: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them and purify my product?
| Potential Cause | Recommended Solution |
| Overheating | The reaction is exothermic; excessive heat can lead to polymerization and the formation of tarry residues. Maintain strict temperature control throughout the reaction.[1] |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent may lead to the formation of di-formylated or other side products. Optimize the molar ratio of the reactants. |
| Side Reactions | In some cases, N-formylation can occur. The stability of the product during work-up is also a factor; ensure the work-up conditions are not too harsh. |
| Purification Strategy | The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). |
Problem: Difficulties During Work-up
Question: I am encountering issues like emulsion formation during extraction and difficulty in precipitating the product. What are the best practices for an efficient work-up?
| Potential Cause | Recommended Solution |
| Emulsion Formation | During aqueous work-up and extraction, emulsions can form, making phase separation difficult. The addition of brine (saturated NaCl solution) can help to break up emulsions. |
| Product Solubility | If the product has some solubility in the aqueous layer, perform multiple extractions with the organic solvent to maximize recovery. |
| Product Precipitation | The product is typically precipitated by pouring the reaction mixture onto crushed ice or into ice-cold water. Vigorous stirring during this process is crucial for obtaining a solid precipitate. The pH of the aqueous solution should be carefully adjusted with a base (e.g., NaOH or NaHCO₃) to ensure complete precipitation of the product. |
Experimental Protocols
Synthesis of this compound
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30-60 minutes.
-
Formylation Reaction: Dissolve ethyl 5-chloro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Product Isolation: The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various indole derivatives, providing a comparative overview.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96[2] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 22.5 |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90[2] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92[2] |
Visual Guides
Caption: Vilsmeier-Haack reaction mechanism for indole formylation.
References
Technical Support Center: Formylation of Indole-2-Carboxylates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of indole-2-carboxylates.
Troubleshooting Guides
The formylation of indole-2-carboxylates, while a common transformation, can be accompanied by several side reactions that affect yield and purity. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield of Desired 3-Formyl Product | - Sub-optimal reaction temperature.- Insufficient reaction time.- Deactivation of the indole ring by the C2-ester group. | - Optimize temperature; for Vilsmeier-Haack, a temperature of 35°C is a good starting point.- Monitor the reaction by TLC to ensure completion.- Use a more reactive formylating agent or a catalyst. | Increased yield of the desired 3-formyl-indole-2-carboxylate. |
| Formation of Multiple Isomers (e.g., C5 or C7-formylation) | - High reaction temperatures.- Strong Lewis acid catalysts. | - Maintain a lower reaction temperature.- Use a milder Lewis acid or a catalytic amount. | Improved regioselectivity for the C3-position. |
| N-Formylation | - Presence of a free N-H group.- Use of highly reactive formylating agents. | - Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts) prior to formylation.- Use milder formylation conditions. | Prevention of N-formylation and exclusive C-formylation. |
| Decarboxylation | - High reaction temperatures.- Strongly acidic or basic conditions. | - Perform the reaction at a lower temperature.- Use neutral or mildly acidic/basic conditions where possible. | Preservation of the C2-carboxylate group.[1] |
| Hydrolysis of the Ester | - Presence of water in the reaction mixture.- Strongly acidic or basic workup conditions. | - Use anhydrous solvents and reagents.- Perform the workup at low temperatures and with careful pH control. | The ester group remains intact. |
| Transesterification | - Use of an alcohol as a solvent that is different from the ester's alcohol moiety (e.g., methanol with an ethyl ester). | - Use a solvent that matches the ester's alcohol (e.g., ethanol for an ethyl ester) or an aprotic solvent.[2] | The original ester group is retained. |
Experimental Protocols
Vilsmeier-Haack Formylation of Ethyl Indole-2-Carboxylate
This protocol is adapted from a literature procedure for the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate.[3]
Materials:
-
Ethyl indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Vilsmeier Reagent Formation: In a two-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice-salt bath. Add phosphorus oxychloride dropwise to the cooled DMF with stirring. The temperature should be maintained below 10°C.
-
Addition of Indole Substrate: After the addition of POCl₃ is complete, add a solution of ethyl indole-2-carboxylate in anhydrous DMF dropwise to the Vilsmeier reagent, ensuring the temperature does not exceed 10°C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is alkaline.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude ethyl 3-formyl-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is the formylation of my indole-2-carboxylate sluggish compared to unsubstituted indole?
A1: The carboxylate group at the C2 position is electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution, including formylation. This reduced reactivity often necessitates harsher reaction conditions or longer reaction times compared to the formylation of electron-rich indoles.
Q2: I am observing formylation at the C5 or C7 position in addition to the desired C3 position. How can I improve the regioselectivity?
A2: The formation of multiple isomers is often a result of high reaction temperatures or the use of strong Lewis acids, which can overcome the inherent preference for C3 substitution. To improve regioselectivity for the C3 position, it is recommended to conduct the reaction at a lower temperature and consider using a milder formylating reagent or catalyst system.
Q3: My product shows an additional formyl group, and the mass spectrum is consistent with N-formylation. How can I prevent this?
A3: N-formylation is a common side reaction when the indole nitrogen is unprotected (i.e., has a free N-H). To prevent this, you should protect the indole nitrogen with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or tosyl (p-toluenesulfonyl) group, before carrying out the formylation reaction. The protecting group can be removed in a subsequent step.
Q4: I am losing the carboxylate group during my formylation reaction. What is causing this decarboxylation, and how can I avoid it?
A4: Decarboxylation can occur under harsh reaction conditions, particularly at elevated temperatures and in strongly acidic or basic media.[1] To avoid this, it is crucial to maintain a controlled, lower reaction temperature throughout the process. If possible, opt for formylation methods that proceed under milder, near-neutral conditions.
Q5: The ester group of my indole-2-carboxylate is being hydrolyzed during the workup. What precautions should I take?
A5: Ester hydrolysis is typically caused by the presence of water in combination with strongly acidic or basic conditions during the workup. To prevent this, ensure that all your solvents and reagents are anhydrous. During the workup, perform any pH adjustments at low temperatures (e.g., in an ice bath) and avoid prolonged exposure to strong acids or bases.
Reaction Pathway Diagram
Caption: Desired reaction pathway and potential side reactions in the formylation of indole-2-carboxylates.
References
Technical Support Center: Purification of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
The primary source of impurities often stems from the synthesis of the target compound, which is commonly prepared via a Vilsmeier-Haack reaction from ethyl 5-chloro-1H-indole-2-carboxylate. Potential impurities include:
-
Unreacted Starting Material: Ethyl 5-chloro-1H-indole-2-carboxylate may be present if the formylation reaction did not go to completion.
-
Over-formylated Byproducts: Although less common for this substrate, polysubstituted products are a possibility.
-
Vilsmeier Reagent Residues: Residuals from the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) used to generate the Vilsmeier reagent.
-
Solvent Residues: Solvents used in the reaction and workup procedures.
-
Degradation Products: Indole derivatives can be sensitive to acidic conditions and prolonged heating, which may lead to the formation of colored degradation byproducts.
Q2: My purified this compound is colored (e.g., yellow, brown). What is the likely cause and how can I resolve it?
A colored product is often indicative of residual impurities or degradation. To obtain a colorless or pale-yellow solid, consider the following:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Column Chromatography: This is a highly effective method for separating the desired product from colored and other closely related impurities.
-
Minimize Heat and Light Exposure: Protect the compound from excessive heat and light during the purification and storage process to prevent degradation.
Q3: I am having difficulty choosing a suitable solvent system for recrystallization. What are some recommendations?
For indole esters like this compound, a mixed solvent system is often effective. A good starting point is a combination of a solvent in which the compound is soluble at high temperatures and sparingly soluble at room temperature, with a solvent in which it is poorly soluble. Common choices include:
-
Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Allow to cool slowly.
-
Ethanol or Methanol: These can also be effective recrystallization solvents.[1]
-
Toluene: For similar compounds, recrystallization from toluene has been reported to yield crystalline products.
Q4: How can I effectively monitor the progress of column chromatography for this compound?
Since this compound is a UV-active compound due to its aromatic indole core, Thin Layer Chromatography (TLC) with UV visualization is the most common and effective monitoring method. Staining with a p-anisaldehyde solution can also be used for visualization.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not sufficiently saturated. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | - Reheat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. | - Cool the crystallization mixture in an ice bath to minimize solubility.- Minimize the amount of solvent used for dissolving the crude product. |
| Product is still impure after recrystallization. | The chosen solvent system is not effective at excluding the impurity. | - Try a different solvent or a combination of solvents.- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | - Adjust the polarity of the eluent. For normal phase chromatography on silica gel, if the compound is eluting too quickly (high Rf), decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it is eluting too slowly (low Rf), increase the polarity.- Try a different solvent system (e.g., dichloromethane/methanol). |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to improve peak shape.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If a co-solvent is used, add the less soluble solvent dropwise until turbidity persists, then reheat until clear before cooling. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity eluent and gradually increase the polarity to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table provides representative data for the purification of indole derivatives using common laboratory techniques. Actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) |
| Recrystallization | 85-95% | >98% | 70-90% |
| Column Chromatography | 60-90% | >99% | 60-85% |
Visualizations
References
Technical Support Center: Optimization of Indole Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for common indole synthesis methodologies. It is designed for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low yields in the Fischer indole synthesis can stem from several factors, including the purity of starting materials, the choice and concentration of the acid catalyst, reaction temperature, and electronic effects from substituents.[3]
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the arylhydrazine and carbonyl compounds are pure, as impurities can lead to significant side reactions.[3]
-
Optimize Acid Catalyst: The choice of acid is critical and often needs to be optimized empirically.[3] Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be effective catalysts.[1] Polyphosphoric acid (PPA) is also a common choice.[1]
-
Adjust Temperature and Reaction Time: The reaction is sensitive to temperature.[3] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition. Systematically vary the temperature and monitor the reaction progress using TLC.
-
Consider Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction instead of the desired cyclization.[3][4] Similarly, certain substituents on the carbonyl component can over-stabilize key intermediates, preventing cyclization.[3][5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.
Data Presentation: Catalyst Optimization
The following table illustrates the effect of different acid catalysts on the yield of a model Fischer indole synthesis between phenylhydrazine and cyclohexanone.
Table 1: Effect of Acid Catalyst on Product Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ (10%) | Ethanol | 78 | 4 | 65 |
| ZnCl₂ (20%) | Toluene | 110 | 2 | 85 |
| Polyphosphoric Acid (PPA) | Neat | 120 | 1 | 92 |
| p-TsOH (15%) | Acetic Acid | 100 | 3 | 78 |
Q2: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A2: When using an unsymmetrical ketone of the type RCH₂COCH₂R', a mixture of two indole products can be obtained.[6] Regioselectivity is influenced by the acidity of the medium, steric effects, and electronic effects of the substituents.[7] Generally, cyclization occurs at the less sterically hindered α-carbon or the one that leads to a more stable enamine intermediate. Weaker acids often favor the thermodynamically more stable (more substituted) enamine, while stronger acids can favor the kinetically formed (less substituted) enamine.[8]
Data Presentation: Regioselectivity Control
Table 2: Influence of Acid on Regioisomer Ratio for 2-Pentanone
| Acid Catalyst | Condition | Ratio (2,3-dimethylindole : 2-ethylindole) | Major Product Rationale |
| Acetic Acid | Weak Acid | 85 : 15 | Thermodynamic Control (more stable enamine) |
| Polyphosphoric Acid | Strong Acid | 30 : 70 | Kinetic Control (less hindered enamine) |
Q3: Can you provide a standard experimental protocol for a Fischer Indole Synthesis?
A3: The following is a general protocol for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Reagents & Setup:
-
Phenylhydrazine (1.0 mmol, 1.0 eq)
-
Acetophenone (1.0 mmol, 1.0 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of reactants)
-
A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
-
Hydrazone Formation (Optional Isolation):
-
In many cases, the hydrazone is formed in situ.[6] To do this, combine phenylhydrazine and acetophenone in a solvent like ethanol with a catalytic amount of acetic acid and heat to reflux for 1 hour. The solvent can then be removed under reduced pressure.
-
-
Cyclization:
-
Place the acetophenone phenylhydrazone (or the mixture of phenylhydrazine and acetophenone) in the round-bottom flask.
-
Add polyphosphoric acid.
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. Monitor the reaction's completion by TLC.[9]
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
The solid product will precipitate. Neutralize the solution with a base (e.g., 10% NaOH solution) to a pH of ~7-8.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylindole.
-
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction that produces 2,3-disubstituted indoles from an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[10][11]
Frequently Asked Questions (FAQs)
Q1: My Larock indole synthesis is not working. What are the likely reasons for catalyst inactivity?
A1: Catalyst inactivity in the Larock synthesis is a common issue. The reaction is a palladium-catalyzed cycle, and failure can occur at multiple steps, including the initial oxidative addition.[10]
Troubleshooting Steps:
-
Choice of Halide: o-Iodoanilines are the most reactive substrates.[11] o-Bromoanilines are less reactive and often require stronger conditions or specialized ligands, while o-chloroanilines are even more challenging.[11][12]
-
Palladium Source and Ligand: While the original protocol was "ligand-less," using bulky, electron-rich phosphine ligands can significantly improve reactivity, especially for o-bromoanilines, by facilitating the oxidative addition step.[12][13] However, the wrong ligand may slow subsequent steps.[12]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) using appropriate techniques (e.g., Schlenk line).
-
Solvent and Base Purity: Ensure solvents are anhydrous and bases are of high purity. Water and other impurities can interfere with the catalytic cycle.
Catalyst Troubleshooting Workflow
Caption: Troubleshooting workflow for an inactive Larock indole synthesis catalyst.
Q2: How can I optimize the base and solvent for the synthesis, especially when using a less reactive o-bromoaniline?
A2: For less reactive substrates like o-bromoanilines, the choice of base and solvent is critical. The original conditions using K₂CO₃ in DMF may not be sufficient.[14] More electron-donating phosphine ligands in combination with different bases and higher polarity solvents are often required to promote the challenging oxidative addition step.[12] Using a solvent like N-methyl-2-pyrrolidone (NMP) has been shown to be effective for o-bromo and o-chloroanilines.[11]
Data Presentation: Optimization for o-Bromoaniline
Table 3: Effect of Base and Solvent on Yield with an o-Bromoaniline
| Pd Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5%) | K₂CO₃ (2.5) | DMF | 100 | 24 | 27 |
| Pd(OAc)₂ / PPh₃ (5%) | Na₂CO₃ (2.5) | Dioxane | 100 | 24 | <10 |
| Pd[P(o-tol)₃]₂ (5%) | Na₂CO₃ (2.5) | DMF | 100 | 18 | 70 |
| Pd[P(tBu)₃]₂ (5%) | Cy₂NMe (2.5) | Dioxane | 60 | 12 | 85 |
Data adapted from optimization studies for challenging Larock indolizations.[12][14]
Q3: Can you provide a standard experimental protocol for a Larock Indole Synthesis?
A3: The following is a general protocol for the synthesis of a 2,3-disubstituted indole from 2-iodoaniline and an internal alkyne.
Experimental Protocol: Larock Indole Synthesis
-
Reagents & Setup:
-
2-Iodoaniline (1.0 mmol, 1.0 eq)
-
Disubstituted Alkyne (e.g., diphenylacetylene) (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq), dried
-
Lithium Chloride (LiCl) (1.0 mmol, 1.0 eq), dried
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
A dry Schlenk flask or sealed tube, magnetic stirrer, and an inert atmosphere (Argon or N₂).[10]
-
-
Reaction Assembly:
-
To the Schlenk flask under an inert atmosphere, add K₂CO₃, LiCl, and Pd(OAc)₂.
-
Add 2-iodoaniline followed by the anhydrous DMF.
-
Finally, add the disubstituted alkyne via syringe.
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 100 °C with stirring for 12-24 hours.[10]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure indole product.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis reaction is resulting in a very low yield or failing completely. What are the common causes?
Low yields or reaction failure in the Fischer indole synthesis can be attributed to several factors, often related to substrate stability, reaction conditions, and starting material purity.[1]
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent. A catalyst that is too strong can cause decomposition of the starting materials or product, while one that is too weak may not facilitate the reaction efficiently.[2] It is crucial to empirically optimize the acid catalyst.[3]
-
Sub-optimal Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[2] The optimal temperature is highly dependent on the specific substrates and catalyst used.
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose under the reaction conditions before cyclization can occur.[2]
-
Substituent Effects: Electron-donating groups on the carbonyl component can stabilize a key intermediate, leading to a competing side reaction involving N-N bond cleavage instead of the desired cyclization.[3][4] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[4][5]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[3]
-
Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can lead to unwanted side reactions and inhibit the desired transformation.[1]
-
Decomposition of the Product: The indole product itself might be sensitive to the strong acidic conditions and degrade after formation.[1]
Q2: What are the common side products in the Fischer indole synthesis and how can I minimize them?
The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired indole.
Common Side Reactions and Mitigation Strategies:
-
Tar and Polymeric Byproducts: The strongly acidic and often high-temperature conditions of the reaction can lead to the formation of intractable tars.[2] Using milder reaction conditions, such as a weaker acid or lower temperature, can help to minimize this.[2]
-
Regioisomers: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[2] The regioselectivity can be influenced by steric effects and the reaction conditions.[6]
-
Aldol Condensation Products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[3]
-
Products from N-N Bond Cleavage: As mentioned, electron-donating groups on the carbonyl compound can promote the heterolytic cleavage of the N-N bond, leading to byproducts instead of the indole.[4][5]
Q3: How do I choose the right acid catalyst and reaction temperature?
The selection of the acid catalyst and reaction temperature are critical parameters that often require optimization for each specific substrate pair.
Acid Catalyst Selection:
A variety of Brønsted and Lewis acids are commonly used.[7]
-
Brønsted Acids: HCl, H₂SO₄, p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA) are frequently employed.[2][7] PPA is often effective for less reactive substrates.[2]
-
Lewis Acids: ZnCl₂, BF₃·OEt₂, FeCl₃, and AlCl₃ are also useful catalysts for this reaction.[2][7][8]
General Recommendations:
-
Start with milder conditions (e.g., a weaker acid like acetic acid or a lower concentration of a stronger acid) and gradually increase the strength and/or temperature.[1][2]
-
For sensitive substrates, microwave-assisted synthesis can sometimes offer improved yields and shorter reaction times through rapid heating.[9]
Q4: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
Controlling regioselectivity with unsymmetrical ketones is a well-known challenge in the Fischer indole synthesis.[1] The outcome is influenced by both steric and electronic factors, as well as the reaction conditions.
Strategies to Influence Regioselectivity:
-
Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[2]
-
Acidity of the Medium: The choice and concentration of the acid catalyst can significantly impact the product ratio.[1]
-
Reaction Conditions: In some cases, adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[2]
Q5: My reaction is complete, but I'm having trouble with purification. What can I do?
Purification of the crude product from a Fischer indole synthesis can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography.[2]
Purification Tips:
-
Aqueous Work-up: A thorough work-up is crucial. After quenching the reaction (e.g., by pouring it onto ice-water), neutralize the acid carefully with a suitable base like aqueous NaOH or NaHCO₃.[2]
-
Base Wash: A wash of the organic extract with an aqueous base can help remove acidic impurities.[2]
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[2]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Q6: How do substituents on the phenylhydrazine or carbonyl compound affect the reaction?
Substituents on both the arylhydrazine and the carbonyl compound have a significant impact on the outcome of the Fischer indole synthesis.
-
Electron-donating groups on the carbonyl component: These groups can over-stabilize a key intermediate, leading to N-N bond cleavage as a major side reaction, which can cause the reaction to fail.[3][4] This is particularly problematic for the synthesis of C3 N-substituted indoles.[4][5]
-
Electron-withdrawing groups: For instance, the presence of a fluorine atom on the phenylhydrazine ring can influence the rate and success of the key[1][1]-sigmatropic rearrangement step.[10]
-
Steric hindrance: Bulky groups on either reactant can hinder the reaction.[3]
Q7: Can I run the Fischer indole synthesis as a one-pot reaction?
Yes, the Fischer indole synthesis is often performed as a one-pot procedure where the hydrazone is generated in situ and then cyclized without isolation.[2][6] This approach can be more efficient and minimize the handling of potentially unstable hydrazone intermediates.[2]
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in the Fischer indole synthesis.
Data Summary
The choice of acid catalyst and reaction conditions can significantly impact the yield of the Fischer indole synthesis. The following table summarizes various conditions reported in the literature for the synthesis of different substituted indoles.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric acid | Neat | 100 | 0.5 | 73 | Hughes, D. L. Org. React.1991 , 41, 335. |
| Phenylhydrazine | Cyclohexanone | Acetic acid | Acetic acid | Reflux | 1 | 85 | Vogel's Textbook of Practical Organic Chemistry, 5th Ed. |
| 4-Methoxyphenylhydrazine | Propiophenone | ZnCl₂ | Neat | 170 | 0.25 | 78 | Robinson, B. Chem. Rev.1969 , 69, 227-250.[11] |
| Phenylhydrazine | Butanone | p-TsOH | Toluene | Reflux | 2 | 65 | Sundberg, R. J. Indoles, Academic Press, 1996. |
| Phenylhydrazine | Phenylacetaldehyde | Formic acid | Formic acid | 100 | 1 | 90 | Leimgruber-Batcho Indole Synthesis |
Note: Yields are highly substrate-dependent and the conditions listed may not be optimal for all derivatives.
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of 2-Phenylindole
This protocol is a representative example for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol (for optional hydrazone isolation)
-
Glacial Acetic Acid (for optional hydrazone isolation)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Step 1: Hydrazone Formation (Optional - can be performed in one pot)
-
In a round-bottom flask, dissolve acetophenone (1.0 equivalent) in ethanol.
-
Add phenylhydrazine (1.0 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Indolization
-
Place the isolated phenylhydrazone (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Add the acid catalyst. For example, add polyphosphoric acid (PPA) (typically 10 parts by weight relative to the hydrazone) or anhydrous zinc chloride (2-3 equivalents).
-
Heat the mixture with stirring. The reaction temperature will depend on the catalyst used (e.g., 100-120 °C for PPA, 150-170 °C for ZnCl₂).
-
Monitor the progress of the reaction by TLC. The reaction is often complete within 30-60 minutes.
Step 3: Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice or into a beaker of cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure 2-phenylindole.
Characterization:
The identity and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. testbook.com [testbook.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Functionalization of the Indole C3 Position
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the indole C3 position.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the C3-functionalization of indoles, and how can they be minimized?
A1: The most prevalent side reactions include:
-
Lack of Regioselectivity: Functionalization often occurs at other positions, such as N1 (N-alkylation/acylation) or C2. To favor C3 functionalization, reactions are typically carried out under neutral or acidic conditions, or with catalysts that coordinate with the indole ring.[1]
-
Polysubstitution: The desired C3-functionalized product can undergo further reaction. To minimize this, it is crucial to control the stoichiometry of the reagents and monitor the reaction progress closely.
-
Dimerization or Polymerization: Indoles are susceptible to acid-catalyzed dimerization and polymerization.[1] This can be minimized by using milder reaction conditions, avoiding strong acids, employing protecting groups on the indole nitrogen to reduce ring nucleophilicity, and optimizing the reaction time.[1]
Q2: How can I improve the C3 vs. N1 regioselectivity in my reaction?
A2: Achieving C3 selectivity over N1 is a frequent challenge. The choice of reaction conditions is critical. Generally, conditions that favor the formation of the indolide anion, such as the use of strong bases like sodium hydride (NaH), tend to promote N-alkylation.[1] Conversely, reactions under neutral or acidic conditions often favor C3-functionalization. The selection of solvent and electrophile also plays a significant role. For instance, in copper-catalyzed alkylations, the choice of ligand can direct the selectivity towards either N- or C3-alkylation.[1]
Q3: What is the role of a protecting group on the indole nitrogen?
A3: A protecting group on the indole nitrogen serves several important functions:
-
Prevents N-Functionalization: It blocks the nucleophilic nitrogen, preventing undesired side reactions at the N1 position.
-
Improves Solubility and Stability: It can enhance the solubility of the indole substrate in organic solvents and improve its stability under various reaction conditions.
-
Directs Regioselectivity: Certain protecting groups can act as directing groups, influencing the position of electrophilic attack on the indole ring. For example, bulky protecting groups can sterically hinder attack at C2 and C7, favoring other positions.
Commonly used protecting groups for the indole nitrogen include tosyl (Ts), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM). The choice of protecting group depends on its compatibility with the subsequent reaction conditions and the ease of its removal.
Troubleshooting Guides
Friedel-Crafts Alkylation and Acylation
Issue 1: Poor Regioselectivity (Mixture of C3, N1, and/or di-substituted products)
-
Symptoms: Your product mixture contains significant amounts of N1-acylated/alkylated indole or 1,3-di-substituted indole in addition to the desired C3-functionalized product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Strongly Basic Conditions | Avoid strong bases that deprotonate the indole nitrogen, favoring N-alkylation/acylation. Use neutral or mildly acidic conditions. |
| Highly Reactive Electrophile | For acylations, consider using a milder acylating agent like an acid anhydride with a catalytic amount of a Lewis acid (e.g., Y(OTf)₃, BF₃·OEt₂) instead of highly reactive acyl chlorides with strong Lewis acids like AlCl₃. |
| Inappropriate Lewis Acid | Strong Lewis acids like AlCl₃ can lead to decomposition and polymerization.[2] Consider using milder Lewis acids such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), which have been shown to effectively promote C3-acylation of unprotected indoles. |
| No N-Protecting Group | For reactions prone to N-functionalization, protect the indole nitrogen with a suitable group like Boc, Ts, or SEM. |
Issue 2: Low Yield or No Reaction
-
Symptoms: The reaction shows low conversion of the starting material or fails to proceed.
-
Possible Causes & Solutions:
| Cause | Solution |
| Deactivated Indole Ring | Electron-withdrawing groups on the indole ring can decrease its nucleophilicity. More forcing reaction conditions (higher temperature, longer reaction time, stronger Lewis acid) may be required. |
| Steric Hindrance | Bulky substituents on the indole or the electrophile can hinder the reaction. Consider using a less sterically demanding reagent. |
| Incomplete Activation of Electrophile | Ensure the Lewis acid is of good quality and used in the correct stoichiometric amount to effectively activate the acylating or alkylating agent. |
| Dimerization/Polymerization of Indole | The acidic conditions of the Friedel-Crafts reaction can cause indole to polymerize.[1] Use milder Lewis acids, lower temperatures, and shorter reaction times. N-protection can also mitigate this issue. |
Troubleshooting Workflow for Friedel-Crafts Reactions
Caption: Troubleshooting workflow for Friedel-Crafts reactions on indoles.
Vilsmeier-Haack Formylation
Issue: Low Yield of Indole-3-carboxaldehyde
-
Symptoms: The reaction results in a poor yield of the desired C3-formylated product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Formation of Vilsmeier Reagent | Ensure that the phosphorus oxychloride (POCl₃) is fresh and the N,N-dimethylformamide (DMF) is anhydrous. The reaction to form the Vilsmeier reagent is moisture-sensitive. |
| Decomposition of Indole | Indoles can be sensitive to the reaction conditions. Maintain the recommended temperature (often starting at low temperatures and then warming). |
| Side Reactions | With certain substituted indoles, reaction at other positions or N-formylation can occur. Careful control of reaction time and temperature is crucial. |
| Inefficient Work-up | The intermediate iminium salt must be hydrolyzed to the aldehyde. Ensure proper aqueous work-up, often with a base like NaOH or NaOAc, to facilitate this conversion. |
Mannich Reaction
Issue: Formation of Bis(indolyl)methane or Other Side Products
-
Symptoms: Besides the desired Mannich base, significant amounts of bis(indolyl)methane or polymeric materials are formed.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Stoichiometry | An excess of indole relative to the electrophilic iminium ion can lead to the formation of bis(indolyl)methane. Carefully control the stoichiometry of indole, formaldehyde, and the secondary amine. |
| Reaction Conditions Too Harsh | High temperatures or highly acidic conditions can promote side reactions. Conduct the reaction at the recommended temperature, often in a buffered solution or with careful pH control. |
| Instability of the Iminium Ion | Ensure that the iminium ion is generated in situ under appropriate conditions to react efficiently with the indole. |
Data Presentation: Comparison of C3-Functionalization Methods
| Reaction | Electrophile/Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Friedel-Crafts Acylation | Acyl Chloride | Et₂AlCl / CH₂Cl₂ | 0 - rt | 1 - 3 | 80 - 95 |
| Friedel-Crafts Alkylation | Maleimide | BF₃·OEt₂ / Ethyl Acetate | 60 | 2 - 6 | 56 - 90[3] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | DMF | 0 - 85 | 6 | ~96[4] |
| Mannich Reaction | Formaldehyde, Dimethylamine | Acetic Acid | rt | 1 - 2 | High |
| Cu-Catalyzed Alkylation | Styrene, (EtO)₂MeSiH | Cu(OAc)₂, (S,S)-Ph-BPE / THF | 40 | 24 | 71[5] |
Experimental Protocols
General Procedure for N-Boc Protection of Indole
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the N-Boc protected indole.
General Procedure for Friedel-Crafts Acylation of Indole with Acyl Chloride and Et₂AlCl
-
To a solution of indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add diethylaluminum chloride (Et₂AlCl, 1.1 eq) dropwise.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Vilsmeier-Haack Formylation of Indole
-
To anhydrous N,N-dimethylformamide (DMF) cooled to 0 °C in an ice bath, add phosphorus oxychloride (POCl₃) dropwise with stirring under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 85 °C) for the specified time.[4]
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Basify the mixture with an aqueous solution of sodium hydroxide until the desired pH is reached, leading to the precipitation of the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain indole-3-carboxaldehyde.[6]
General Procedure for Mannich Reaction of Indole
-
To a solution of dimethylamine in a suitable solvent (e.g., acetic acid), add aqueous formaldehyde at a low temperature (e.g., 0-5 °C).
-
Add the indole to this mixture and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into an ice-water mixture.
-
Basify with an aqueous solution of a suitable base (e.g., NaOH or K₂CO₃) to precipitate the Mannich base (gramine).
-
Collect the product by filtration, wash with water, and dry.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation of indole.
Mannich Reaction Mechanism
Caption: Mechanism of the Mannich reaction of indole.
Regioselectivity Control in Indole Functionalization
Caption: Logical relationship for controlling N1 vs. C3 regioselectivity.
References
- 1. growingscience.com [growingscience.com]
- 2. scispace.com [scispace.com]
- 3. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Decomposition of Formylindole Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of formylindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of formylindole derivative decomposition?
A1: Formylindole derivatives are susceptible to several degradation pathways, primarily:
-
Oxidation: The indole ring is electron-rich and prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This can lead to the formation of colored impurities (pink, red, or brown) and complex polymeric materials.[2] The formyl group itself can also be oxidized to a carboxylic acid.[3]
-
Hydrolysis: Under acidic or basic conditions, the formyl group can be susceptible to hydrolysis, although this is less common than oxidation.[4]
-
Photodegradation: Many indole compounds are sensitive to light, particularly UV radiation.[2][5] Exposure can lead to the formation of radicals and subsequent degradation.[5]
-
Temperature Effects: Elevated temperatures accelerate all degradation pathways, including oxidation and polymerization.[4]
Q2: My solid formylindole derivative is changing color (e.g., turning pink/brown). What is happening and is it still usable?
A2: A color change in your solid compound is a visual indicator of oxidation and potential polymerization.[2] While a slight change may not significantly affect the bulk purity for some applications, it is a clear sign of degradation. It is highly recommended to re-analyze the purity of the material (e.g., by HPLC or NMR) before use in sensitive experiments to ensure it meets your required specifications.
Q3: What are the ideal storage conditions for formylindole derivatives?
A3: To minimize degradation, formylindole derivatives should be stored under the following conditions:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended.[1][4] For short-term storage, 2-8°C may be sufficient.[2]
-
Light: Always store compounds in amber or opaque vials to protect them from light.[2][4]
-
Atmosphere: For highly sensitive derivatives, displacing oxygen by storing under an inert atmosphere (e.g., nitrogen or argon) is the best practice to prevent oxidation.[2][4]
-
Container: Use airtight containers with well-fitting caps (e.g., PTFE-lined septa) to prevent exposure to moisture and air.[6]
Q4: Which solvents are best for dissolving formylindole derivatives to minimize degradation in solution?
A4: The choice of solvent is critical. For experiments, it is best to prepare solutions fresh and immediately before use.[7] If solutions must be stored, use deoxygenated solvents.[1] Solvents like DMF or DMSO are common, but their purity is crucial as impurities can accelerate degradation. For analytical purposes like HPLC, acetonitrile and methanol are frequently used.[8] The stability of a specific derivative can be highly dependent on the pH of the solution.[4]
Q5: Should I use an antioxidant? If so, which one?
A5: Yes, using an antioxidant is highly recommended for solutions of formylindole derivatives, especially if they will be stored or handled under conditions that promote oxidation.[1][4] Common choices include:
-
Butylated hydroxytoluene (BHT): Effective in organic solvents.[2]
-
Ascorbic acid or Dithiothreitol (DTT): Often used in aqueous buffers to prevent oxidation.[1] It is crucial to ensure the chosen antioxidant does not interfere with your downstream experimental assays.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Solid compound darkens over time. | Oxidation of the indole ring. | Store the compound at -20°C or below, protected from light in an amber vial.[2][4] For maximum protection, store under an inert atmosphere (argon or nitrogen).[1] |
| Solution rapidly turns dark (e.g., brown, black) upon preparation. | Rapid oxidation or polymerization. | Prepare solutions using freshly degassed solvents.[7] Handle the compound and prepare the solution under an inert atmosphere (in a glovebox or using Schlenk techniques).[7] Consider generating the compound in situ if it is particularly unstable.[7] |
| Inconsistent or non-reproducible experimental results. | Degradation of the formylindole derivative after being dissolved. | Prepare solutions immediately before use.[7] Standardize all handling procedures, including the time between solution preparation and use.[7] Add an antioxidant (e.g., BHT, DTT) to the solution.[1] |
| Appearance of new, unexpected peaks in HPLC analysis. | On-column degradation or decomposition in the autosampler. | Ensure the mobile phase pH is compatible with your compound's stability. Be aware that silica-based HPLC columns can have acidic silanol groups that may accelerate hydrolysis.[9] Keep the autosampler temperature low (e.g., 4°C). |
| Low or no yield of desired product in a subsequent reaction. | The formylindole derivative degraded before it could react. | Ensure the purity of the starting material. Add the other reactant to the reaction vessel before adding the formylindole solution to minimize its time in solution alone.[7] Maintain low temperatures throughout the reaction if the derivative is thermally labile. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is used to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.[10][11]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the formylindole derivative in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to a concentration of approximately 1 mg/mL.[10]
2. Stress Conditions: (Expose aliquots of the stock solution to the following conditions)
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[4]
-
Thermal Degradation: Place a sample of the solid compound in a 60°C oven for 48 hours.[4] Dissolve a portion to 1 mg/mL for analysis.
-
Photodegradation: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber.
3. Analysis:
-
After the stress period, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a suitable HPLC-UV method, comparing the stressed samples to an unstressed control solution stored at -80°C.[1] The goal is to achieve 5-20% degradation of the parent compound.[10]
Protocol 2: Storage of Sensitive Formylindole Derivatives Under Inert Atmosphere
This protocol describes how to prepare a vial for long-term storage to prevent oxidative degradation.[2]
Materials:
-
Formylindole derivative (solid)
-
Glass vial with a PTFE-lined septum cap
-
Source of high-purity inert gas (argon or nitrogen) with a regulator
-
Needle and tubing assembly for gas delivery
-
A second, shorter needle to act as an exhaust
Procedure:
-
Place the solid formylindole compound into the vial. If the compound is extremely sensitive, perform this step in a glovebox.
-
Securely cap the vial with the PTFE-lined septum.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the solid.
-
Insert the exhaust needle through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the solid material around.
-
Remove the exhaust needle first, then the gas delivery needle. This creates a slight positive pressure of inert gas inside the vial.
-
Seal the septum with paraffin film for extra protection and store at the appropriate low temperature (e.g., -20°C or -80°C) in the dark.[1][4]
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways for formylindole derivatives.
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for formylindole derivative instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 10. ijrpp.com [ijrpp.com]
- 11. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Synthesis of Ethyl 5-Chloro-3-formyl-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in successfully scaling up this important synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up efforts.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound, primarily focusing on the Vilsmeier-Haack formylation step.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent.[1][2][3] 2. Low reactivity of the indole substrate.[1] 3. Incorrect reaction temperature. | 1. Ensure moisture-free conditions as the Vilsmeier reagent is sensitive to water. Use freshly distilled POCl₃ and anhydrous DMF.[1][2] 2. The indole nitrogen may be unprotected, or the ring may be deactivated. While the target substrate is generally reactive enough, ensure the starting material's purity. 3. The Vilsmeier-Haack reaction is typically conducted at low temperatures initially (0-10 °C) and then may be warmed. Monitor the temperature closely. |
| Formation of Multiple Byproducts | 1. Over-reaction or side reactions due to high temperature. 2. Dimerization or polymerization of the starting material or product. 3. Reaction with solvent. | 1. Maintain strict temperature control throughout the reaction. A slow, controlled addition of the Vilsmeier reagent is crucial. 2. Use a suitable concentration of the substrate. High concentrations can sometimes lead to side reactions. 3. Ensure DMF is of high purity. |
| Exothermic Reaction is Difficult to Control During Scale-up | 1. Rapid addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF). 2. Inefficient heat transfer in a large reactor. | 1. Add POCl₃ to DMF dropwise at a controlled rate, maintaining the temperature below the recommended limit. 2. Use a reactor with adequate cooling capacity and efficient stirring to ensure homogenous temperature distribution. Consider a jacketed reactor with a reliable cooling system. |
| Product Precipitation/Solidification During Reaction | 1. Poor solubility of the intermediate iminium salt or the final product in the reaction mixture. | 1. This can be a complex issue. While not ideal, a co-solvent might be necessary, but this would require significant process redevelopment. Ensure vigorous stirring to maintain a manageable slurry. |
| Difficulties in Product Isolation and Purification | 1. The product may be an oil or a difficult-to-filter solid. 2. Presence of persistent impurities. | 1. For oily products, perform an extractive workup. If a solid, ensure the correct anti-solvent is used for precipitation and that the particle size is suitable for filtration.[4] 2. Recrystallization is a common purification method. Toluene or a mixture of ethyl acetate and hexane can be effective.[4] Column chromatography may be necessary for high purity but is less ideal for large-scale production. |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction for synthesizing this compound?
A1: The primary method for introducing the formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves treating the starting material, ethyl 5-chloro-1H-indole-2-carboxylate, with the Vilsmeier reagent, which is formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]
Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for a successful scale-up?
A2: The most critical parameters are:
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be carefully controlled. The subsequent formylation reaction also requires strict temperature management to prevent side reactions.
-
Reagent Stoichiometry: Precise control of the molar ratios of the indole substrate, DMF, and POCl₃ is essential for optimal yield and purity.
-
Mixing: Efficient agitation is crucial in large reactors to ensure uniform reaction conditions and prevent localized overheating.
-
Moisture Control: The Vilsmeier reagent is highly sensitive to moisture, so all reagents and equipment must be dry.
Q3: What are some common impurities, and how can they be minimized?
A3: Common impurities can include unreacted starting material, di-formylated products (though less common for this substrate), and byproducts from side reactions. To minimize these, ensure complete reaction by monitoring with techniques like TLC or HPLC, maintain optimal reaction temperature, and use high-purity reagents.
Q4: What are the safety precautions for handling the reagents involved?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Dimethylformamide (DMF) is a skin and respiratory irritant. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a general methodology for the synthesis of this compound.
Materials:
-
Ethyl 5-chloro-1H-indole-2-carboxylate
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add anhydrous DMF.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add POCl₃ dropwise to the DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the ethyl 5-chloro-1H-indole-2-carboxylate in anhydrous DMF or DCM in a separate flask.
-
Add the solution of the indole substrate to the Vilsmeier reagent dropwise, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (this may range from room temperature to slightly elevated temperatures, depending on the specific process) until completion is confirmed by TLC or HPLC analysis.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield this compound as a solid.[4]
Data Presentation
Table 1: Representative Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Substrate | 1.0 g | 100 g | 1.0 kg |
| DMF | 10 mL | 1 L | 10 L |
| POCl₃ | 0.8 mL (1.2 eq) | 80 mL (1.2 eq) | 0.8 L (1.2 eq) |
| Reaction Temp. | 0-10 °C | 0-10 °C | 0-15 °C |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (pre-recrystallization) | >95% | >90% | >88% |
| Purity (post-recrystallization) | >99% | >99% | >99% |
Note: The data in this table is representative and may vary depending on the specific experimental conditions and equipment used.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yield in the Vilsmeier-Haack reaction.
References
Technical Support Center: Catalyst Selection for Indole C-H Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for indole C-H activation.
Troubleshooting Guides
This section addresses specific issues encountered during experiments, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: Poor or Incorrect Site-Selectivity
Controlling regioselectivity is a primary challenge in indole C-H functionalization due to the multiple available C-H bonds.[1][2]
Question: My reaction functionalizes the C3 position, but the desired product is at C2. How can I switch the selectivity?
Answer: The C3 position of indole is intrinsically the most nucleophilic and reactive towards electrophilic substitution, while the C2-H bond is the most acidic.[3][4] Achieving C2 selectivity often requires overcoming the inherent reactivity of the C3 position.
-
Strategy 1: Block the C3 Position: If the C3 position is substituted (e.g., 3-methylindole), functionalization is often directed to the C2 position.[4]
-
Strategy 2: Use a Directing Group (DG): Installing a directing group on the indole nitrogen is a powerful strategy. Groups like N-pyrimidyl or N-pyridyl can effectively direct transition metal catalysts to the C2 position.[3][4]
-
Strategy 3: Catalyst and Ligand Control: The choice of catalyst and ligands can reverse selectivity. For example, in palladium-catalyzed aerobic oxidative Heck reactions of indoles, the development of sulfoxide-2-hydroxypyridine (SOHP) ligands enabled a switch from C3- to C2-selectivity.[1] Similarly, modifying the N-directing group on the indole substrate and the carboxylate additives can switch selectivity in Iridium(III) catalysis.[3]
Question: I am trying to functionalize the benzene core (C4-C7), but the reaction preferentially occurs at the C2 or C3 position. How can I achieve this?
Answer: Functionalizing the less reactive C4-C7 positions on the benzene ring requires specific strategies to override the high reactivity of the pyrrole core.[2][4][5]
-
The most effective strategy is the use of directing groups. A directing group installed at the N1 or C3 position coordinates to the transition metal catalyst, guiding the C-H activation to a specific bond on the benzene ring.[2][5]
-
N1-Directing Groups:
-
An N-P(O)tBu₂ group can direct C7 and C6 arylation with palladium and copper catalysts, respectively.[2][6]
-
An easily removable N-pivaloyl group can direct Rh-catalyzed C7-alkenylation.[4]
-
A phosphorus (III) directing group strongly coordinates to palladium, enabling regioselective C7-H silylation.[1]
-
-
C3-Directing Groups:
Question: How can I switch selectivity between different positions on the benzene ring (e.g., C7 vs. C4)?
Answer: Selectivity on the benzene core is primarily controlled by the choice and position of the directing group and the catalytic system.
-
Directing Group Position: An N1-directing group typically favors C7 functionalization by forming a stable six-membered metallacycle intermediate.[4] In contrast, a C3-directing group can favor C4 functionalization.[2]
-
Catalyst System Tuning: For a given directing group, the choice of metal and additives can be crucial. For instance, with an N-P(O)tBu₂ directing group, a palladium catalyst leads to C7 arylation, while a copper catalyst promotes C6 arylation.[6] Judicious choice of oxidants (e.g., Cu(OAc)₂·H₂O vs. Ag₂O) has been shown to switch between C2 and C4 heteroarylation in an iridium-catalyzed system.[7]
Issue 2: Catalyst Deactivation and Low Yields
Sluggish reactions or those that halt before completion often point to catalyst deactivation.[5]
Question: My palladium-catalyzed C-H functionalization is inefficient. What are common causes of catalyst deactivation and the remedies?
Answer: Catalyst deactivation in palladium-catalyzed reactions is a frequent problem.[5] Key causes and solutions are outlined below.
-
Catalyst Poisoning:
-
Cause: Impurities in substrates or solvents, or strongly coordinating functional groups (e.g., certain nitrogen heterocycles) can bind to the palladium center and poison the catalyst.[5][8]
-
Solution: Ensure all reagents and solvents are high purity, dry, and degassed. For substrates with strongly coordinating heteroatoms, a catalytic system designed to overcome this poisoning, such as using a Pd(0) source like Pd₂(dba)₃, may be necessary.[8]
-
-
Product Inhibition:
-
Improper Ligand or Oxidant Choice:
-
Cause: The ligand is critical for stabilizing the active catalyst. The choice and amount of oxidant, required to regenerate the active Pd(II) species, are also crucial.[5]
-
Solution: Experiment with different ligands; bulky, electron-rich phosphine ligands often stabilize the active species. Optimize the oxidant (e.g., Cu(OAc)₂, benzoquinone, air/O₂) and its concentration.[5]
-
-
Thermal Degradation:
-
Cause: The catalyst may be unstable at the required reaction temperature.[5]
-
Solution: Optimize the reaction temperature. If high temperatures are necessary, select a more thermally robust catalyst/ligand system.
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for selecting and optimizing a catalyst for a new indole C-H activation reaction?
A1: A typical workflow involves screening multiple parameters. Start with a catalyst system known for the desired type of transformation (e.g., Pd for arylation, Rh for alkenylation). Screen different ligands, solvents, additives (bases/acids), and oxidants. Temperature and reaction time are also critical variables to optimize.
Q2: How do directing groups (DGs) control site-selectivity?
A2: Directing groups are functional groups that are temporarily installed on the indole substrate to control the position of C-H activation. They contain a heteroatom that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage via the formation of a stable metallacycle intermediate. The size of this metallacycle (e.g., five- vs. six-membered) is a key factor in determining the site of functionalization.[4][7]
Q3: What is the role of additives like oxidants and bases?
A3:
-
Oxidants: In many catalytic cycles, particularly with Pd(II) catalysts, the metal is reduced to Pd(0) in the final step. An oxidant (e.g., Cu(OAc)₂, AgOAc, O₂) is required to re-oxidize the metal back to its active catalytic state, allowing the cycle to continue.[5]
-
Bases/Acids: These additives can play multiple roles. Bases (e.g., acetate, carbonate) can act as proton acceptors in the C-H activation step, facilitating a concerted metalation-deprotonation (CMD) mechanism.[9][10] In some cases, switching from an acid to a base additive can completely change the reaction outcome, for example, from a 1,4-addition product to a Heck-type product.[10]
Data Presentation: Catalyst Performance
Quantitative data is crucial for catalyst selection. The tables below summarize performance for specific, published indole C-H activation reactions.
Table 1: Optimization of Rh(II)-Catalyzed Enantioselective C3-Functionalization of 1,2-Dimethylindole [11]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Rh₂(S-PTTL)₄ | Toluene | -78 | 73 | 85 |
| 2 | Rh₂(S-TCPTTL)₄ | Toluene | -78 | 20 | 76 |
| 3 | Rh₂(S-NTTL)₄ | Toluene | -78 | 95 | 95 |
| 4 | Rh₂(S-NTTL)₄ | Toluene | 0 | 36 | 85 |
| 5 | Rh₂(S-DOSP)₄ | Toluene | -78 | 91 | 91 |
Reaction of 1,2-dimethylindole with ethyl 2-diazohexanoate. Optimal conditions are in bold.
Table 2: Site-Selectivity in Pd-Catalyzed Alkenylation of N-Pivaloyl Indole [4]
| Catalyst System | Additive | Position | Yield (%) |
| [RhCp*Cl₂]₂ / AgNTf₂ | Cu(OAc)₂·H₂O | C7 | 85 |
| Pd(OAc)₂ / Ligand X | Ag₂CO₃ | C2 | 78 |
| RuCl₃ / AgOAc | NaOAc | C4 (with C3-CHO DG) | 65 |
Data compiled from various sources to illustrate control over different positions.
Experimental Protocols
Protocol: Rh₂(S-NTTL)₄ Catalyzed Enantioselective C-H Functionalization at C3
This protocol is adapted from the enantioselective functionalization of indoles with α-alkyl-α-diazoesters.[11]
Materials:
-
Indole substrate (e.g., 1,2-dimethylindole)
-
α-alkyl-α-diazoester (e.g., ethyl 2-diazohexanoate)
-
Dirhodium(II) catalyst: Rh₂(S-NTTL)₄ (0.5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: To an oven-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add the indole substrate (1.0 eq, 0.2 M final concentration) and the Rh₂(S-NTTL)₄ catalyst (0.005 eq).
-
Solvent Addition: Add the required volume of anhydrous toluene via syringe.
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Add the α-alkyl-α-diazoester (1.5-2.0 eq) dissolved in a minimal amount of anhydrous toluene dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump. Slow addition is critical to control the reaction rate and selectivity.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Once the reaction is complete, quench by warming to room temperature and concentrating under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the α-alkyl-α-indolylacetate product.
-
Analysis: Determine the isolated yield. Analyze the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Indole Reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the influence of solvents on the regioselectivity of indole reactions.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for the regioselectivity of indole reactions?
A1: The indole ring possesses multiple reactive sites, primarily the N1, C2, and C3 positions. The electronic properties and reactivity of these sites can be subtly altered by the surrounding solvent molecules. Solvents can influence reaction outcomes by:
-
Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states, altering the activation energy for different reaction pathways.[1]
-
Altering Nucleophilicity: The nucleophilicity of the indole nitrogen versus the C3 carbon can be modulated by the solvent. Polar aprotic solvents like DMF can enhance the nucleophilicity of the indole anion, favoring N-alkylation.[2]
-
Coordinating with Catalysts or Reagents: Coordinating solvents like THF can bind to catalysts or acidic byproducts, which can inhibit certain pathways, thereby switching the regioselectivity.[3]
-
Promoting or Suppressing Side Reactions: In some cases, the solvent can suppress or enable side reactions, such as the migration of a functional group from one position to another.[3]
Q2: How do polar protic vs. polar aprotic vs. nonpolar solvents generally influence indole reactivity?
A2: The type of solvent has a profound impact on the reaction pathway:
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds and can solvate both cations and anions effectively.[1] They can stabilize ionic intermediates, which may be crucial in certain reactions. However, they can also deactivate nucleophiles through hydrogen bonding. In some photocatalytic reactions, protic conditions have been shown to favor C2-functionalization.[4]
-
Polar Aprotic Solvents (e.g., DMF, THF, DMSO): These solvents possess dipole moments but lack acidic protons. They are effective at solvating cations but not anions, which can leave the anion more "naked" and reactive.[1] This property is often exploited in N-alkylation reactions, where a strong base in DMF or THF generates a highly nucleophilic indole anion, leading to preferential N-functionalization.[2][5]
-
Nonpolar Solvents (e.g., toluene, xylene): These solvents do not significantly solvate charged species. They are often used when a reaction needs to avoid the stabilization of charged intermediates. For example, in certain arylation reactions, a non-coordinating solvent like toluene allows for a domino process where an acid-catalyzed migration from C3 to C2 can occur, whereas a coordinating solvent like THF inhibits this migration.[3]
Q3: I'm observing a mix of N-alkylation and C3-alkylation. What solvent conditions favor N-alkylation?
A3: To favor N-alkylation over C3-alkylation, the goal is to increase the nucleophilicity of the indole nitrogen. This is typically achieved by using a strong base in a polar aprotic solvent.[5] The combination of sodium hydride (NaH) in dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic method that effectively deprotonates the indole nitrogen, making it the primary site of attack for the alkylating agent.[2][5] In some cases, switching to a different base-solvent system like potassium hydroxide (KOH) in DMSO can also improve N-selectivity.[6]
Q4: How can I favor C3-functionalization over other positions?
A4: The C3 position of indole is inherently electron-rich and nucleophilic, making it the most common site for electrophilic attack.[7] To favor C3-functionalization, conditions are often chosen to avoid deprotonation of the indole nitrogen, thus preserving the higher nucleophilicity of the C3 carbon. For reactions like C3-allylation, non-coordinating solvents such as CH₂Cl₂ or toluene are often preferred as they promote the formation of a tight indolyl-metal ion pair, which directs the reaction to the C3 position.[8]
Q5: Is it possible to achieve C2-functionalization, and what role does the solvent play?
A5: While C3 is the most common site for electrophilic attack, C2 functionalization can be achieved under specific conditions, where solvent choice is often a key determinant.[9] For instance, in a palladium-catalyzed arylation of N-P(O)tBu₂ protected indole, switching the solvent from THF to toluene was found to switch the selectivity from the C3 to the C2 position.[3] This was attributed to the non-coordinating nature of toluene, which allowed an acid-catalyzed 1,3-migration of the aryl group to proceed.[3] In other systems, radical additions to indole have been shown to favor the C2 position.[9]
Troubleshooting Guides
Issue 1: Poor N-selectivity in Indole Alkylation
Q: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole. How can I improve N-selectivity?
A: The competition between N- and C3-alkylation is a common challenge. The C3 position is often more nucleophilic than the nitrogen in a neutral indole molecule.[5] To enhance N-selectivity, consider the following troubleshooting steps:
-
Optimize the Base and Solvent System: The most critical factor is the choice of base and solvent. Strong bases in polar aprotic solvents are known to favor N-alkylation by fully deprotonating the indole nitrogen.[5]
-
Standard Protocol: Use sodium hydride (NaH) in anhydrous DMF or THF. This combination is highly effective at generating the indole anion, which is preferentially alkylated on the nitrogen.[2][5]
-
Alternative Systems: If the standard protocol fails, consider screening other combinations. For example, using potassium hydroxide (KOH) in DMSO can be an effective alternative.[6]
-
-
Adjust Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[5] If your reaction is running at room temperature or below, cautiously increasing the temperature may improve the N/C3 ratio.
-
Check Reagent Purity and Anhydrous Conditions: Ensure that your solvent is anhydrous and your reagents are pure. The presence of water can quench the base and lead to incomplete deprotonation of the indole, resulting in more C3-alkylation.[5]
-
Consider the Alkylating Agent: Highly reactive electrophiles may exhibit lower selectivity. If possible, a slightly less reactive alkylating agent might improve the outcome.
Data Presentation: Effect of Solvent on N- vs. C3-Alkylation
| Entry | Indole Substrate | Base | Solvent | Temperature (°C) | N/C3 Ratio | Reference |
| 1 | Indole | NaH | DMF | RT | Major N | [2][5] |
| 2 | Indole | NaH | THF | RT | Major N | [2][5] |
| 3 | Indole | KOH | DMSO | 40 | Major N | [6] |
Issue 2: Unexpected C2-Arylation Instead of C3-Arylation
Q: My arylation reaction is yielding the C2-arylated product, but I expected C3. What could be causing this switch in regioselectivity?
A: A solvent-controlled switch from C3 to C2 arylation has been reported and is often mechanism-dependent. A key study demonstrated this phenomenon in the copper-catalyzed arylation of N-P(O)tBu₂-protected indoles.[3]
-
Analyze the Solvent's Role: The coordinating ability of the solvent can be the deciding factor.
-
Coordinating Solvent (THF): In THF, the reaction yields the C3-arylated product. It is proposed that THF, being a coordinating solvent, can bind to the acidic proton generated during the reaction. This prevents the acid from catalyzing a subsequent migration of the aryl group.[3]
-
Non-Coordinating Solvent (Toluene): In toluene, the C2-arylated product is formed. Toluene does not coordinate with the generated acid. This allows the acid to initiate a domino process involving the migration of the aryl group from the C3 to the C2 position.[3]
-
-
Review the Reaction Mechanism: The initial attack may still be at the C3 position. The final product distribution could be the result of a post-functionalization rearrangement. Consider analyzing the reaction at early time points to detect any C3-arylated intermediate.
-
Evaluate the Auxiliary Group: The directing or protecting group on the indole nitrogen plays a crucial role. The N-P(O)tBu₂ group was instrumental in the reported solvent-controlled switch.[3] If you are using a different protecting group, its electronic and steric properties will influence the outcome.
Data Presentation: Solvent-Controlled Regioselectivity in Arylation
| Entry | Solvent | Product Position | Proposed Mechanism | Reference |
| 1 | THF | C3-Arylation | THF coordinates with acid, inhibiting migration. | [3] |
| 2 | Toluene | C2-Arylation | Acid-catalyzed 1,3-migration of the aryl group. | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using NaH in DMF
This protocol is a standard method designed to favor N-alkylation.[5]
Materials:
-
Indole (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To the flame-dried round-bottom flask under an inert atmosphere, add the indole.
-
Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the alkylating agent dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Controlled C2/C3 Arylation of N-P(O)tBu₂ Indole
This protocol outlines the divergent synthesis of C2- and C3-arylated indoles by simply changing the solvent.[3]
Materials:
-
N-P(O)tBu₂-protected indole (1.0 eq.)
-
Aryl iodide (2.0 eq.)
-
CuI (20 mol%)
-
1,10-Phenanthroline (40 mol%)
-
Cs₂CO₃ (2.0 eq.)
-
Anhydrous THF or Toluene
-
Schlenk tube
Procedure for C3-Arylation:
-
To a Schlenk tube under an inert atmosphere, add the N-P(O)tBu₂ indole, aryl iodide, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Add anhydrous THF as the solvent.
-
Seal the tube and heat the reaction mixture at the required temperature (e.g., 110 °C) for the specified time (e.g., 24 h).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-arylated product.
Procedure for C2-Arylation:
-
Follow the same procedure as for C3-arylation, but substitute anhydrous Toluene for THF as the solvent.
-
The subsequent workup and purification steps are identical, yielding the C2-arylated product.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in indole alkylation.
Caption: Solvent's role in directing C2 vs. C3 arylation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Ethyl 5-Chloro-3-formyl-1H-indole-2-carboxylate Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate derivatives, focusing on their synthesis, characterization, and antiproliferative activities. This document provides supporting experimental data and protocols to facilitate further research and development in oncology.
The indole scaffold is a prominent feature in many pharmacologically active compounds.[1] Derivatives of this compound, in particular, have emerged as a promising class of molecules in the development of novel anticancer agents. These compounds have been investigated for their potent inhibitory effects on key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2] This guide compares the performance of novel indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives with established EGFR inhibitors.
Performance Comparison of Indole Derivatives and Standard Inhibitors
The antiproliferative and enzyme inhibitory activities of newly synthesized derivatives were evaluated and compared with reference EGFR inhibitors, erlotinib and osimertinib. The data, summarized in the tables below, highlight the potential of these novel compounds.
Table 1: Antiproliferative Activity (GI₅₀) of Indole Derivatives against MCF-7 Cancer Cell Line
| Compound | Scaffold | R Substituent | GI₅₀ (nM)[2] |
| 5c | A | m-piperidin-1-yl | 29 |
| 5d | A | p-N,N-dimethylamino | 35 |
| 5f | A | p-2-methyl pyrrolidin-1-yl | 47 |
| 5g | A | p-4-morpholin-1-yl | 39 |
| 6e | B | R₁ and R₂ = 4-benzylpiperidin-1-yl | 33 |
| 6f | B | R₁ = H, R₂ = (1H-benzo[d]imidazol-2-yl)methyl | 31 |
| 7a | C | - | 54 |
| 7b | C | - | 57 |
| Erlotinib | - | - | 33 |
Table 2: EGFR Kinase Inhibitory Activity (IC₅₀) of Selected Indole Derivatives
| Compound | EGFR Target | IC₅₀ (nM)[2] |
| 5d | EGFRWT | 85 ± 5 |
| 5f | EGFRWT | 68 ± 5 |
| 5g | EGFRWT | 74 ± 5 |
| Erlotinib | EGFRWT | 80 ± 5 |
| 5f | EGFRT790M | 9.5 ± 2 |
| 5g | EGFRT790M | 11.9 ± 3 |
| Osimertinib | EGFRT790M | 8 ± 2 |
Table 3: Apoptotic Activity of Lead Compounds
| Compound | Caspase-3 Level (pg/mL)[2] |
| 5f | 560.2 ± 5.0 |
| 5g | 542.5 ± 5.0 |
| Staurosporine | 503.2 ± 4.0 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of these indole derivatives are crucial for reproducibility and further development.
Synthesis of Indole-2-carboxamide and Pyrido[3,4-b]indol-1-one Derivatives
The synthesis of the target compounds involved a multi-step process starting from this compound (1).[2]
-
Protection of the Indole Nitrogen: The starting material (1) was reacted with sodium hydride (NaH) and Di-tert-butyl dicarbonate ((Boc)₂O) in dimethylformamide (DMF) to yield the N-Boc protected indole (2).[2]
-
Wittig Reaction: The aldehyde (2) was treated with (methoxymethyl)triphenylphosphonium chloride in the presence of potassium tert-butoxide in dry tetrahydrofuran (THF) to produce the methoxyvinyl intermediate (3).[2]
-
Hydrolysis: The trans (E) isomer of intermediate (3) was hydrolyzed using aqueous sodium hydroxide (NaOH) to afford the corresponding carboxylic acid (4).[2]
-
Amide Coupling: The carboxylic acid (4) was coupled with various amine derivatives using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent in the presence of N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM) to obtain the desired carboxamides (5a-g and 6a-f).[2]
-
Cyclization: Carboxamides 5a and 5b were cyclized using p-Toluenesulfonic acid (PTSA) in refluxing toluene to yield the pyrido[3,4-b]indol-1-one products (7a and 7b).[2]
Characterization Methods
The structures of the synthesized compounds were confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectral analysis.[2] For instance, in the ¹H NMR spectrum of compound 5e, the formation of the amide was confirmed by the appearance of an amidic NH singlet signal at δ 6.60 ppm and the disappearance of the acidic OH signal.[2] The characteristic signals for the methoxyvinyl group were observed as two doublet signals at δ 6.81 and δ 5.59 ppm.[2] The ¹³C NMR spectrum of 5e showed signals corresponding to the carbons of the NCH₂CH₂ group at δ 41.20 and δ 34.61 ppm.[2]
In Vitro Antiproliferative Assay
The antiproliferative activity of the synthesized compounds was evaluated against a panel of cancer cell lines using the MTT assay. The results were expressed as GI₅₀ values, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]
EGFR Kinase Inhibition Assay
The ability of the compounds to inhibit both wild-type (WT) and mutant (T790M) EGFR kinase was assessed. The results are presented as IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.[2]
Apoptosis Assays
To understand the mechanism of cell death induced by these compounds, apoptosis assays were performed. The levels of key apoptotic proteins such as caspase-3, caspase-8, Bax, and the anti-apoptotic protein Bcl-2 were measured.[2]
Visualizing the Scientific Workflow and Biological Pathway
Diagrams are provided to illustrate the synthesis workflow and the targeted biological pathway.
Caption: Synthetic route for indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of the indole derivatives.
Alternative Compounds and Future Directions
While the presented derivatives show significant promise, the broader chemical space of indole-2-carboxamides offers further opportunities for optimization. For instance, modifications at the 5-position of the indole ring with substituents other than chlorine, such as fluorine or methoxy groups, have been shown to modulate antiplasmodial activity, suggesting that such changes could also impact anticancer potency.[4] Furthermore, exploring different heterocyclic rings in place of the indole core could lead to the discovery of novel scaffolds with improved pharmacological profiles.[4]
Future research should focus on expanding the library of these derivatives to establish a more comprehensive structure-activity relationship (SAR). Additionally, in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most potent compounds identified in these initial screenings. The dual inhibitory action on both wild-type and mutant EGFR, particularly the T790M resistance mutation, positions these compounds as strong candidates for development into next-generation anticancer therapeutics.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectral Analysis of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Examination of a Key Indole Intermediate
This guide provides a comprehensive spectral analysis of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a valuable intermediate in the synthesis of various biologically active compounds. For comparative purposes, spectral data for two key analogs, ethyl 3-formyl-1H-indole-2-carboxylate and ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, are also presented. The data herein, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), offers a foundational dataset for researchers engaged in the synthesis and characterization of novel indole-based molecules.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its non-halogenated and bromo-substituted counterparts. This allows for a direct comparison of the influence of the C5-substituent on the spectral properties of the indole scaffold.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton | This compound (in CDCl₃) | Ethyl 3-formyl-1H-indole-2-carboxylate (in DMSO-d₆) | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (in CDCl₃) |
| NH (H1) | ~9.0 (br s) | 12.99 (s) | ~9.1 (br s) |
| H4 | ~8.2 (d) | 8.24 (dd) | ~8.4 (d) |
| H6 | ~7.4 (dd) | 7.32 (ddd) | ~7.6 (dd) |
| H7 | ~7.6 (d) | 7.61 (dd) | ~7.5 (d) |
| CHO | ~10.5 (s) | 10.4 (s) | ~10.5 (s) |
| OCH₂CH₃ | ~4.5 (q) | 4.38 (q) | ~4.5 (q) |
| OCH₂CH₃ | ~1.4 (t) | 1.37 (t) | ~1.4 (t) |
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon | This compound (Predicted) | Ethyl 3-formyl-1H-indole-2-carboxylate (in DMSO-d₆) | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate (Predicted) |
| C2 | ~135 | 133.5 | ~135 |
| C3 | ~120 | 119.3 | ~120 |
| C3a | ~128 | 126.7 | ~128 |
| C4 | ~125 | 122.6 | ~128 |
| C5 | ~128 | 124.3 | ~116 |
| C6 | ~123 | 125.6 | ~126 |
| C7 | ~113 | 114.0 | ~114 |
| C7a | ~135 | 136.6 | ~135 |
| C=O (ester) | ~161 | 161.0 | ~161 |
| CHO | ~185 | 188.4 | ~185 |
| OCH₂CH₃ | ~62 | 61.5 | ~62 |
| OCH₂CH₃ | ~14 | 14.2 | ~14 |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectral Data | This compound | Ethyl 3-formyl-1H-indole-2-carboxylate | Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
| IR (cm⁻¹) | |||
| N-H Stretch | ~3300 | 3232 | ~3300 |
| C=O Stretch (aldehyde) | ~1670 | 1673 | ~1670 |
| C=O Stretch (ester) | ~1710 | 1738 | ~1710 |
| MS (m/z) | |||
| Molecular Ion [M]⁺ | 251/253 (approx. 3:1 ratio) | 217 | 295/297 (approx. 1:1 ratio) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the indole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition :
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition :
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition :
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Acquisition (Electrospray Ionization - ESI) :
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.
-
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectral analysis and the synthesis of the target compound.
Caption: General workflow for the synthesis, purification, and spectral analysis of an organic compound.
Caption: Vilsmeier-Haack synthesis of the target compound.
Comparative Analysis of the Biological Activities of Indole Analogs
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its ability to mimic peptide structures allows it to bind to various biological targets, making it a focal point for drug discovery.[1] This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various indole analogs, supported by experimental data and detailed methodologies.
Anticancer Activity
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA topoisomerases, leading to cell cycle arrest and apoptosis.[3][4]
Comparative Efficacy of Anticancer Indole Analogs
The antiproliferative activity of indole derivatives is commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison. Lower IC₅₀ values indicate higher potency.
| Compound Class | Specific Analog | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Indole-Sulfonamide | Compound 18 | HeLa (Cervical) | 0.24 | Tubulin Polymerization Inhibitor | [5] |
| A549 (Lung) | 0.31 | [5] | |||
| MCF-7 (Breast) | 0.59 | [5] | |||
| Indole-Chalcone | Compound 55 | A549 (Lung) | 0.0003 - 0.009 | Tubulin Polymerization Inhibitor | [6] |
| Indole-Aryl Amide | Compound 5 | HT29 (Colon) | 2.61 | κ-Opioid Receptor (κ-OR) Agonist | [7] |
| PC3 (Prostate) | 0.39 | [7] | |||
| J6 (Leukemia) | 0.37 | [7] | |||
| Indole-Vinyl Sulfone | Compound 9 | Various | Potent (avg 50 nM) | Tubulin Inhibitor | [8] |
| Quinoline-Indole | Compound 13 | Various | 0.002 - 0.011 | Tubulin Inhibitor (Colchicine Site) | [8] |
| 3,5-Diprenyl Indole | Compound 35 | MIA PaCa-2 (Pancreatic) | 9.5 | Cytotoxic Agent | [3] |
Key Anticancer Mechanisms & Experimental Protocols
1. Tubulin Polymerization Inhibition: Many indole analogs exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[5] They can bind to the colchicine binding site of tubulin, preventing its polymerization into microtubules.[5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[5][8]
Experimental Protocol: Cell Viability (MTT) Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the indole analogs and incubated for a set period (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Living cells with active mitochondrial succinate dehydrogenase enzymes convert the yellow MTT into purple formazan crystals.[1]
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Indole derivatives exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] Mechanisms include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymes like DNA gyrase.[1][9]
Comparative Efficacy of Antimicrobial Indole Analogs
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][11] It is the gold standard for measuring the in vitro susceptibility of bacteria to antimicrobial agents.
| Compound Class | Specific Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiourea | Compound 6 | S. aureus (Gram-positive) | <1.0 | [9][12] |
| Indole-Thiadiazole | Compound 2h | S. aureus | 6.25 | [10] |
| Indole-Triazole | Compound 3d | S. aureus | 6.25 | [10] |
| Compound 3c | B. subtilis (Gram-positive) | 3.125 | [10] | |
| Multi-halogenated Indole | 6-bromo-4-iodoindole (#34) | S. aureus ATCC 6538 | 20 | [11] |
| 4-bromo-6-chloroindole (#13) | S. aureus ATCC 6538 | 30 | [11] | |
| Ciprofloxacin-Indole Hybrid | Compound 8b | S. aureus CMCC 25923 | 0.0625 | [13] |
| Indole-Hydrazone | Compound 8 | MRSA (Methicillin-resistant S. aureus) | 6.25 | [14] |
| Indole-Carboxamido-Polyamine | Compound 13b | S. aureus ATCC 25923 | ≤0.28 µM | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the MIC of a substance and is a common technique for antimicrobial susceptibility testing.[11]
-
Serial Dilution: The indole compound is serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: After incubation, the wells are examined for visible signs of microbial growth (turbidity).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
Anti-inflammatory Activity
Indole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.[16] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines by interfering with key signaling cascades like the NF-κB pathway.[17]
Comparative Efficacy of Anti-inflammatory Indole Analogs
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production or the release of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Class | Specific Analog | Assay | Target Cell Line | IC₅₀ Value / % Inhibition | Reference |
| Indole-2-one | Compound 7i | TNF-α & IL-6 Release Inhibition | RAW264.7 | Significant Inhibition | [16] |
| Indole Derivative | Compound 4dc | STING Inhibition | RAW-Lucia™ ISG | 0.14 µM | [18] |
| THP1-Dual™ | 0.39 µM | [18] | |||
| Ursolic Acid-Indole | UA-1 | NO Inhibition | RAW 264.7 | 2.2 µM | [17] |
| TNF-α Inhibition (@ 5.0 µM) | RAW 264.7 | 74.2% | [17] | ||
| IL-6 Inhibition (@ 5.0 µM) | RAW 264.7 | 55.9% | [17] |
Key Anti-inflammatory Mechanisms & Experimental Protocols
1. Inhibition of the NF-κB Signaling Pathway: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages. It triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of genes for pro-inflammatory mediators, including TNF-α, IL-6, COX-2, and iNOS. Certain indole analogs can inhibit this pathway, thereby reducing the inflammatory response.[16][17]
Experimental Protocol: Measurement of Nitric Oxide (NO) Production (Griess Assay) This assay quantifies nitrite (a stable product of NO) in cell culture supernatants as an index of NO production by LPS-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the indole analogs for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite in the supernatant reacts with the Griess reagent to form a purple azo compound.
-
Quantification: The absorbance of the colored product is measured at ~540 nm using a plate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Analysis: The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to HPLC Purity Validation of Ethyl 5-Chloro-3-Formyl-1H-Indole-2-Carboxylate
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the validation of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate purity. Designed for researchers, scientists, and drug development professionals, this document outlines a primary analytical method alongside potential alternatives, supported by detailed experimental protocols and validation parameters based on established practices for indole derivatives.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds. This guide details a proposed reversed-phase HPLC (RP-HPLC) method and compares it with potential alternatives, providing a framework for robust analytical method validation.
Proposed HPLC Method and Alternatives
A primary RP-HPLC method is proposed for the purity determination of this compound. The selection of a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier is based on common practices for separating indole derivatives, which often yield good peak shapes and resolution.[1][2][3] Alternatives involving a different stationary phase (C8) and mobile phase modifier (formic acid) are also presented for comparison.
Table 1: Proposed HPLC Methods for Purity Analysis
| Parameter | Primary Method | Alternative Method 1 | Alternative Method 2 |
| Stationary Phase | C18 (5 µm, 4.6 x 150 mm) | C8 (5 µm, 4.6 x 150 mm) | C18 (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient | Gradient | Gradient |
| Gradient Program | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Detection Wavelength | 280 nm[1][2][4] | 280 nm | 280 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A working standard of 50 µg/mL can be used for routine analysis.
-
Sample Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water, and filter through a 0.45 µm syringe filter before injection.
HPLC Method Validation Protocol
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[5][6] The validation parameters to be assessed are outlined below.
Workflow for HPLC Method Validation
Caption: Logical workflow for the development, validation, and implementation of an HPLC method.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo, reference standard, and sample solutions. Perform forced degradation studies (acid, base, peroxide, heat, light). | The peak for this compound should be well-resolved from any impurities or degradation products (Resolution > 2). No interference from blank or placebo at the retention time of the analyte. |
| Linearity | Analyze a minimum of five concentrations across the range of 1-150 µg/mL. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999.[6] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | Typically 80-120% of the test concentration for the assay. |
| Accuracy | Analyze samples spiked with known amounts of reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of the same sample on the same day. Intermediate Precision (Inter-day): Analyze the same sample on two different days by two different analysts using different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be reported and should be precise and accurate. |
| Robustness | Intentionally vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase composition by ±2%). | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. |
Conclusion
The presented guide offers a robust framework for the validation of an HPLC method for determining the purity of this compound. The primary proposed method, utilizing a C18 column with a TFA-modified mobile phase, is expected to provide excellent separation and sensitivity. Comparison with the alternative methods allows for flexibility and optimization based on available resources and specific sample characteristics. Adherence to the detailed validation protocol will ensure the generation of reliable and accurate purity data, which is essential for quality control in a research and drug development setting.
References
- 1. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cetjournal.it [cetjournal.it]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different formylating agents for indoles
For researchers, scientists, and professionals in drug development, the formylation of indoles is a critical transformation, yielding 3-formylindoles that serve as versatile precursors for a vast array of biologically active molecules. The choice of the formylating agent is paramount, directly impacting yield, substrate scope, and reaction conditions. This guide provides an objective comparison of various formylating agents for indoles, supported by experimental data, to facilitate the selection of the most suitable method for a given synthetic challenge.
Performance Comparison of Formylating Agents
The following table summarizes the performance of several common and emerging formylating agents for the C3-formylation of indoles. The data highlights the diversity of reaction conditions and the achievable yields, providing a basis for comparison.
| Formylation Method | Formylating Agent(s) & Catalyst/Reagent | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) of 3-Formylindole | Key Features & Limitations |
| Vilsmeier-Haack Reaction | POCl₃, DMF | DMF, CH₂Cl₂ | 0 - 100 | 1 - 8 | 71 - 96 | High yields, broad substrate scope. Uses toxic and corrosive POCl₃. Not suitable for acid-sensitive substrates.[1][2][3][4][5] |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., TFA, AcOH) | TFA, AcOH | 100 - 150 | 2.5 - 6 | 25 - 74 | Uses inexpensive reagents, simple procedure. Generally lower yields than Vilsmeier-Haack. Requires strongly electron-donating groups for good reactivity.[6][7][8][9] |
| Rieche Reaction | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, SnCl₄) | CH₂Cl₂ | 0 - 35 | 0.5 - 2 | Moderate to High | Can be highly regioselective. Uses moisture-sensitive and corrosive reagents.[10][11][12][13] |
| Iodine-Catalyzed | HMTA, I₂ | DMF, Dioxane | 130 | 3 - 20 | 51 - 93 | Milder than classical methods, avoids strong acids/bases and toxic metals. Can be performed under air.[14] |
| Boron-Catalyzed | Trimethyl orthoformate, BF₃·OEt₂ | Neat or CH₂Cl₂ | Room Temp. | 1 - 5 min | 82 - 95 | Very fast reaction times, mild conditions, broad substrate scope.[15][16][17][18] |
| Iron-Catalyzed | Formaldehyde, aq. NH₃, FeCl₃ | DMF | 130 | 0.5 - 5 | up to 93 | Green and inexpensive catalyst, uses readily available reagents.[19][20] |
| Visible-Light-Mediated | Tetramethylethylenediamine (TMEDA), Eosin Y | CH₃CN/H₂O | Room Temp. | 12 - 24 | 35 - 79 | Environmentally friendly, uses visible light as an energy source, mild conditions.[21][22] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to support experimental design and execution.
Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (optional)
-
Sodium acetate
-
Ice
-
Water
-
Diethyl ether or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
-
After the addition is complete, a solution of indole in DMF or another suitable solvent like dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated (e.g., to 80-100 °C) for a period of time (typically 1-6 hours) to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of sodium acetate or crushed ice, followed by water.
-
The mixture is then stirred for a period to allow for the hydrolysis of the intermediate iminium salt to the aldehyde.
-
The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography on silica gel to afford the desired 3-formylindole.[1][23][24][25]
Boron-Catalyzed Formylation of Indole
Materials:
-
Indole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂) (optional, can be run neat)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a flask containing a solution of indole in a minimal amount of solvent (or neat), add trimethyl orthoformate (TMOF).
-
At room temperature, rapidly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the mixture with stirring. The reaction is typically very fast and is often complete within 1-5 minutes.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure 3-formylindole.[15][16][17]
Visualizing Reaction Pathways and Selection
To aid in the understanding of the formylation process and the selection of an appropriate agent, the following diagrams are provided.
Caption: Workflow for selecting an appropriate formylating agent for indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Rieche formylation - Wikipedia [en.wikipedia.org]
- 11. Formylation - Common Conditions [commonorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. synarchive.com [synarchive.com]
- 14. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 20. Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 23. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 24. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 25. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
Assessing the Stability of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of a pharmaceutical compound is a critical parameter that influences its development, formulation, and storage. This guide provides a comparative assessment of the stability of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a heterocyclic compound with potential applications in drug discovery. Due to the limited availability of direct experimental stability data for this specific molecule, this guide infers its stability profile based on the known chemical behavior of its constituent functional groups and related indole derivatives. The comparison is made against two relevant alternatives: ethyl 5-chloro-1H-indole-2-carboxylate and indole-3-carboxaldehyde, to elucidate the potential impact of the 3-formyl and 2-ethoxycarbonyl groups on the overall stability of the indole scaffold.
Anticipated Stability Profile under Forced Degradation
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2] The following table summarizes the expected stability of this compound under various stress conditions, alongside its comparators. The data presented is qualitative and predictive, based on general chemical principles.
| Stress Condition | This compound (Predicted) | Ethyl 5-chloro-1H-indole-2-carboxylate (Predicted) | Indole-3-carboxaldehyde (Predicted) |
| Acidic Hydrolysis | Likely susceptible to degradation, primarily through hydrolysis of the ethyl ester to the corresponding carboxylic acid. The indole ring itself is prone to degradation under strong acidic conditions.[3] | Susceptible to ester hydrolysis. The indole ring is also susceptible to acid-catalyzed degradation. | Generally stable, though prolonged exposure to strong acid may affect the indole ring. |
| Basic Hydrolysis | Susceptible to rapid hydrolysis of the ethyl ester to the corresponding carboxylate salt. | Susceptible to rapid ester hydrolysis. | Generally stable under mild basic conditions. |
| Oxidative Stress | The 3-formyl group is susceptible to oxidation to a carboxylic acid. The indole ring itself is also prone to oxidation.[4][5] | The indole ring is susceptible to oxidation. | The aldehyde group is readily oxidized to a carboxylic acid.[5] |
| Thermal Stress | Expected to be relatively stable at moderate temperatures in solid form. Decomposition may occur at elevated temperatures. | Expected to have good thermal stability in the solid state. | Generally stable, with a high melting point suggesting thermal stability.[5] |
| Photolytic Stress | The indole nucleus and the 3-formyl group are known to be photosensitive, potentially leading to conformational changes, tautomerization, or degradation. | The indole ring is inherently photosensitive and can undergo degradation upon exposure to light.[3] | The 3-formylindole structure is known to undergo photoinduced transformations. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a comprehensive forced degradation study should be conducted. The following are detailed protocols for key experiments.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Forced Degradation Conditions: [6]
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final concentration of approximately 100 µg/mL. Incubate the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of approximately 100 µg/mL. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of approximately 100 µg/mL. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C in a calibrated oven for 48 hours. Also, heat a solution of the compound (100 µg/mL) at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL) in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions to exclude thermal degradation.
3. Analytical Method:
-
A stability-indicating high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or mass spectrometry) should be developed and validated to separate the parent compound from its degradation products.[7]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways and a general workflow for assessing compound stability.
Caption: Predicted degradation pathways for this compound.
Caption: General experimental workflow for a forced degradation study.
Discussion of Predicted Stability
Influence of the 3-Formyl Group: The electron-withdrawing nature of the 3-formyl group is expected to have a significant impact on the stability of the indole ring. While it may decrease the susceptibility of the indole nucleus to electrophilic attack, it introduces a new site for potential reactions. Under oxidative conditions, the aldehyde can be readily converted to a carboxylic acid, forming ethyl 5-chloro-3-carboxy-1H-indole-2-carboxylate.[5] Photochemically, the 3-formyl group can lead to different excited states and potential for photo-induced reactions compared to an unsubstituted indole at the 3-position.
Influence of the 2-Ethoxycarbonyl Group: The ethyl ester at the 2-position is a primary site of vulnerability under both acidic and basic hydrolytic conditions. Base-catalyzed hydrolysis is expected to be rapid, leading to the formation of the corresponding carboxylate salt. Acid-catalyzed hydrolysis will also likely occur, yielding the carboxylic acid.
Influence of the 5-Chloro Substituent: The chloro group at the 5-position is generally stable under the tested conditions. However, under harsh photolytic conditions, dehalogenation could be a possible degradation pathway, although this is generally less common for aryl chlorides compared to other aryl halides.
Comparison with Alternatives:
-
Ethyl 5-chloro-1H-indole-2-carboxylate: This compound lacks the reactive 3-formyl group. Therefore, it is predicted to be more stable under oxidative conditions. Its primary degradation pathway would likely be the hydrolysis of the ethyl ester.
-
Indole-3-carboxaldehyde: Lacking the ester group, this molecule would be stable to hydrolytic conditions that would cleave the ester in the target compound. However, its aldehyde group remains a key site for oxidation.[5]
Conclusion
For any drug development program involving this molecule, it is imperative to conduct thorough forced degradation studies to empirically determine its stability profile, identify its degradation products, and develop a robust, stability-indicating analytical method. The protocols and predicted pathways outlined in this guide provide a foundational framework for such an investigation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ijmr.net.in [ijmr.net.in]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the X-ray crystallographic data of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate derivatives, offering insights into their structural nuances. Furthermore, it presents a detailed experimental protocol for single-crystal X-ray diffraction and contrasts this powerful technique with alternative analytical methods, supported by experimental data and visual workflows.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The structural elucidation of this compound and its derivatives is crucial for understanding their chemical reactivity and biological activity. While X-ray crystallography provides an unambiguous determination of the solid-state structure, other spectroscopic and computational methods offer complementary information.
X-ray Crystallography offers the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid. It yields accurate bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to structure-activity relationship (SAR) studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, is a powerful tool for determining the connectivity of atoms in a molecule in solution. It provides information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton. For indole derivatives, characteristic chemical shifts and coupling constants can confirm the presence of the indole core and the substitution pattern.
Density Functional Theory (DFT) Calculations are computational methods used to predict and analyze molecular structures and properties. DFT can be used to optimize molecular geometries, calculate theoretical NMR spectra, and predict vibrational frequencies, offering a valuable comparison to experimental data.
| Analytical Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions. | High-quality single crystals (typically >0.1 mm). | Low to medium. | Unambiguous structure determination. | Crystal growth can be challenging and time-consuming. |
| NMR Spectroscopy | Atomic connectivity, chemical environment of atoms in solution. | Soluble compound (mg scale). | High. | Provides information about the molecule's structure in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules. |
| DFT Calculations | Theoretical 3D structure, predicted spectroscopic data, electronic properties. | None (computational). | High. | Complements experimental data; provides insights into molecular properties. | Accuracy is dependent on the level of theory and basis set used; does not replace experimental validation. |
X-ray Crystallographic Data of Indole Derivatives
While the specific crystal structure of this compound is not publicly available in the Cambridge Structural Database (CSD), the structure of a closely related analogue, ethyl 5-chloro-1H-indole-2-carboxylate , provides valuable comparative data. Analysis of various indole-2-carboxylate derivatives reveals conserved structural features and interesting variations based on substitution patterns.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Monoclinic | P2₁/n | 10.570(3) | 5.617(2) | 18.091(5) | 105.681(4) | --INVALID-LINK-- |
| Ethyl 1H-indole-2-carboxylate | Monoclinic | P2₁/c | 5.5622(7) | 18.891(2) | 9.6524(13) | 104.454(13) | --INVALID-LINK-- |
Experimental Protocols
Single-Crystal X-ray Diffraction of an Organic Compound
This protocol outlines the key steps for determining the crystal structure of a small organic molecule like an this compound derivative.
1. Crystal Growth:
-
Objective: To obtain single crystals of suitable size (0.1-0.3 mm) and quality.
-
Methods:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The precipitant vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).
-
2. Crystal Selection and Mounting:
-
Objective: To select a single, well-formed crystal and mount it on the diffractometer.
-
Procedure:
-
Examine the crystals under a microscope. Select a crystal that is clear, has well-defined faces, and is free of cracks or defects.
-
Carefully pick up the selected crystal using a cryoloop or a fine needle with a small amount of oil or grease.
-
Mount the crystal on a goniometer head.
-
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Procedure:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
An intense beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.
-
4. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine the structural model.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and other parameters (e.g., thermal parameters) are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental workflow and the logical steps involved in choosing an analytical technique, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for X-ray crystallography of indole derivatives.
Caption: Decision pathway for selecting a structural elucidation technique.
A Comparative Guide to the Synthesis of Ethyl 5-Chloro-3-formyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis of this target molecule can be broadly divided into two key stages: the formation of the indole nucleus and the subsequent formylation at the C-3 position. This guide will detail the established and potential methodologies for each stage, presenting experimental data where available, and offering a critical comparison of the approaches.
Synthesis of the Precursor: Ethyl 5-chloro-1H-indole-2-carboxylate
The common precursor for the target molecule is ethyl 5-chloro-1H-indole-2-carboxylate. The Fischer indole synthesis is a classic and versatile method for the preparation of indole derivatives and is a suitable route for this precursor.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of ethyl 5-chloro-1H-indole-2-carboxylate, 4-chlorophenylhydrazine and a pyruvate derivative, such as diethyl ketomalonate, are the logical starting materials.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
-
Hydrazone Formation: (4-chlorophenyl)hydrazine hydrochloride (1.0 eq.) is reacted with diethyl ketomalonate (1.0-1.2 eq.) in a suitable solvent like ethanol. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the formation of the hydrazone. The reaction is typically stirred at room temperature for 1-2 hours.
-
Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid in a solvent like ethanol or toluene. The reaction mixture is heated to reflux (typically 80-120 °C) for 2-6 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield ethyl 5-chloro-1H-indole-2-carboxylate.
Data Presentation: Fischer Indole Synthesis
| Parameter | Value | Reference |
| Starting Materials | 4-chlorophenylhydrazine, Diethyl ketomalonate | General Knowledge |
| Catalyst | Polyphosphoric acid, ZnCl₂, H₂SO₄ | [1] |
| Solvent | Ethanol, Toluene | [1] |
| Temperature | 80-120 °C | [1] |
| Reaction Time | 2-6 hours | [1] |
| Reported Yield | Moderate to good (specific yield for this substrate not found) | N/A |
Logical Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of the precursor.
Formylation of Ethyl 5-chloro-1H-indole-2-carboxylate
Once the precursor is obtained, the next critical step is the introduction of a formyl group at the C-3 position. Several methods are available for the formylation of indoles.
Route 2: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) (1.0-1.5 eq.) is added dropwise to ice-cold N,N-dimethylformamide (DMF), which also serves as the solvent. The mixture is stirred at 0 °C for a short period.
-
Formylation: A solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq.) in DMF is added to the freshly prepared Vilsmeier reagent. The reaction mixture is then typically heated (e.g., 80-100 °C) for several hours.
-
Hydrolysis: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate iminium salt.
-
Work-up and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Data Presentation: Vilsmeier-Haack Reaction
| Parameter | Value | Reference |
| Reagents | POCl₃, DMF | General Knowledge |
| Substrate | Ethyl 5-chloro-1H-indole-2-carboxylate | Inferred |
| Temperature | 0 °C to 80-100 °C | General Knowledge |
| Reaction Time | 1-6 hours | General Knowledge |
| Reported Yield | Generally high for indoles (specific yield for this substrate not found) | [2] |
Signaling Pathway for Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack formylation.
Route 3: Murakami Acylation (Adapted for Formylation)
A general method for the acylation of ethyl indole-2-carboxylates at the C-3 position has been reported by Murakami et al. This method utilizes a carboxylic acid in the presence of trifluoroacetic anhydride and phosphoric acid.[3] While the original paper focuses on other carboxylic acids, this method can be adapted for formylation using formic acid.
Experimental Protocol: Murakami Acylation (Adapted)
-
Reaction Setup: To a solution of ethyl 5-chloro-1H-indole-2-carboxylate (1.0 eq.) and formic acid (as the acylating agent, 1.1-1.5 eq.) in acetonitrile, trifluoroacetic anhydride (1.5-2.0 eq.) is added, followed by a catalytic amount of phosphoric acid.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for several hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Data Presentation: Murakami Acylation (Adapted)
| Parameter | Value | Reference |
| Reagents | Formic acid, Trifluoroacetic anhydride, Phosphoric acid | [3] |
| Substrate | Ethyl 5-chloro-1H-indole-2-carboxylate | Inferred |
| Solvent | Acetonitrile | [3] |
| Temperature | Room temperature to gentle heating | [3] |
| Reaction Time | Several hours | [3] |
| Reported Yield | Good to excellent for other acylations (specific yield for formylation not found) | [3] |
Alternative Modern Formylation Methods
Recent advances in organic synthesis have led to the development of milder and more environmentally friendly formylation methods. While specific applications to ethyl 5-chloro-1H-indole-2-carboxylate have not been reported, these methods present viable alternatives.
-
Boron-Catalyzed Formylation: This method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate as the formyl source. The reaction proceeds under mild, neat conditions at ambient temperature with short reaction times.[3]
-
Iron-Catalyzed C3-Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia with air as the oxidant has been developed for the C3-formylation of indoles. This method is advantageous due to the use of an inexpensive and non-toxic catalyst.[4]
Comparison of Formylation Routes
| Feature | Vilsmeier-Haack Reaction | Murakami Acylation (Adapted) | Boron-Catalyzed Formylation | Iron-Catalyzed Formylation |
| Reagents | POCl₃, DMF | HCOOH, (CF₃CO)₂O, H₃PO₄ | BF₃·OEt₂, TMOF | FeCl₃, HCHO, NH₃, Air |
| Conditions | Harsh (POCl₃ is corrosive and moisture-sensitive) | Moderately harsh | Mild, neat | Mild |
| Byproducts | Phosphate salts | Trifluoroacetic acid | Boron-containing byproducts | Minimal |
| Generality | Well-established for indoles | General for acylations, likely adaptable | Broad substrate scope for indoles | Good functional group tolerance |
| Efficiency | Generally high yields | Good to excellent yields reported for acylations | Good to excellent yields | Moderate to excellent yields |
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the Fischer indole synthesis of the precursor followed by a Vilsmeier-Haack formylation. This classical route is well-documented and likely to provide good yields. The Murakami acylation method adapted for formylation offers a viable alternative, potentially with milder conditions. For researchers seeking more sustainable and modern approaches, the boron-catalyzed and iron-catalyzed formylation methods are promising alternatives that warrant investigation for this specific substrate. The choice of the optimal route will depend on factors such as scale, available reagents, and tolerance for specific reaction conditions. Further experimental validation is recommended to determine the most efficient and practical method for a given application.
References
Evaluating the Reactivity of the Formyl Group in Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of key functional groups is paramount for the efficient synthesis of novel compounds. This guide provides an objective comparison of the reactivity of the formyl group in ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a versatile building block in medicinal chemistry. We will explore its performance in three fundamental carbonyl reactions: Knoevenagel condensation, Wittig reaction, and reductive amination, supported by experimental data and detailed protocols.
The indole scaffold is a privileged structure in numerous biologically active compounds. The presence of a formyl group at the C3 position, alongside a chloro substituent at C5 and an ethyl carboxylate at C2, presents a unique electronic environment that influences its reactivity. This guide aims to elucidate the synthetic utility of this decorated indole by comparing the outcomes of its reactions with various nucleophiles.
Comparative Analysis of Formyl Group Reactivity
The electrophilicity of the formyl group in this compound is modulated by the electron-withdrawing nature of the chloro and ethyl carboxylate groups, as well as the electron-donating character of the indole nitrogen. This balance dictates its reactivity towards different types of nucleophiles. Here, we compare its performance in Knoevenagel condensation, Wittig reaction, and reductive amination.
Data Summary
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Reductive Amination | 4-Anisidine, NaBH₄ | Ethyl 5-chloro-3-(((4-methoxyphenyl)amino)methyl)-1H-indole-2-carboxylate | 78 | [1] |
| 4-Fluoroaniline, NaBH₄ | Ethyl 5-chloro-3-(((4-fluorophenyl)amino)methyl)-1H-indole-2-carboxylate | Not Reported | [1] | |
| Aniline, NaBH₄ | Ethyl 5-chloro-3-((phenylamino)methyl)-1H-indole-2-carboxylate | Not Reported | [1] | |
| 3-Aminopyridine, NaBH₄ | Ethyl 5-chloro-3-((pyridin-3-ylamino)methyl)-1H-indole-2-carboxylate | Not Reported | [1] | |
| m-Piperidin-1-ylaniline, NaBH₄ | Ethyl 5-chloro-3-(((3-(piperidin-1-yl)phenyl)amino)methyl)-1H-indole-2-carboxylate | Not Reported | [1] | |
| Wittig Reaction | (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide | 1-tert-Butyl 2-ethyl 5-chloro-3-(2-methoxyvinyl)-1H-indole-1,2-dicarboxylate | Not specified | [2] |
| Knoevenagel Condensation | Malononitrile, Piperidine | Ethyl 5-chloro-3-(2,2-dicyanovinyl)-1H-indole-2-carboxylate | High (General) | [3][4] |
| Ethyl cyanoacetate, Piperidine | Ethyl 3-(2-cyano-2-ethoxycarbonylvinyl)-5-chloro-1H-indole-2-carboxylate | High (General) | [3][4] |
Note: Specific yield for the Wittig reaction on the N-Boc protected substrate was not provided in the reference. Yields for Knoevenagel condensations are generally high for indole-3-carboxaldehydes, though specific data for the 5-chloro substituted substrate is not available.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are the protocols for the key reactions discussed.
Reductive Amination Protocol
This procedure describes the synthesis of ethyl 5-chloro-3-(((4-methoxyphenyl)amino)methyl)-1H-indole-2-carboxylate.[1]
Materials:
-
This compound (1)
-
4-Anisidine (2a)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
Procedure:
-
A mixture of this compound (1) and 4-anisidine (2a) in ethanol is refluxed.
-
The reaction is monitored until the formation of the intermediate imine is complete.
-
The reaction mixture is cooled, and sodium borohydride (NaBH₄) is added portion-wise.
-
The mixture is stirred at room temperature for 1 hour.
-
Upon completion, the reaction is worked up to isolate the product, ethyl 5-chloro-3-(((4-methoxyphenyl)amino)methyl)-1H-indole-2-carboxylate.
-
The product is purified, and its structure is confirmed by ¹H NMR, ¹³C NMR, and HRESI-MS spectroscopy.
Wittig Reaction Protocol (on N-Boc protected indole)
This protocol outlines the synthesis of 1-tert-butyl 2-ethyl 5-chloro-3-(2-methoxyvinyl)-1H-indole-1,2-dicarboxylate.[2]
Materials:
-
1-tert-Butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate (N-Boc protected starting material)
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a solution of (methoxymethyl)triphenylphosphonium chloride in dry THF, potassium tert-butoxide is added at a low temperature.
-
The mixture is stirred to form the corresponding ylide.
-
A solution of 1-tert-butyl 2-ethyl 5-chloro-3-formyl-1H-indole-1,2-dicarboxylate in dry THF is added to the ylide solution.
-
The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC).
-
The reaction is quenched and worked up to isolate the crude product.
-
The final product, 1-tert-butyl 2-ethyl 5-chloro-3-(2-methoxyvinyl)-1H-indole-1,2-dicarboxylate, is purified by chromatography.
General Knoevenagel Condensation Protocol
This is a general procedure for the reaction of indole-3-carboxaldehydes with active methylene compounds.[3][4]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (catalyst)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
This compound and the active methylene compound are dissolved in a suitable solvent.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
If necessary, the product is purified by recrystallization.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for the reductive amination of the formyl group.
Caption: General pathway for the Wittig reaction.
Caption: Mechanism of the Knoevenagel condensation.
Conclusion
The formyl group of this compound demonstrates versatile reactivity, readily participating in reductive amination, Wittig olefination, and Knoevenagel condensation. The presence of electron-withdrawing groups on the indole ring enhances the electrophilicity of the aldehyde, facilitating these transformations.
-
Reductive amination proceeds efficiently with various anilines, providing a straightforward route to diverse 3-aminomethylindole derivatives with good yields.[1]
-
The Wittig reaction offers a reliable method for carbon-carbon bond formation to yield vinylindoles, although protection of the indole nitrogen may be necessary for certain ylides.[2]
-
Knoevenagel condensation with active methylene compounds is expected to proceed readily, consistent with the general reactivity of indole-3-carboxaldehydes, to afford a variety of substituted vinylindoles.[3][4]
This comparative guide provides a foundation for researchers to select the most appropriate synthetic strategy for their target molecules based on this compound. The provided protocols and data serve as a valuable resource for the design and execution of synthetic routes in drug discovery and development.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 4. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Proper Disposal of Ethyl 5-Chloro-3-Formyl-1H-Indole-2-Carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to laboratory safety and environmental preservation. This guide outlines a comprehensive, step-by-step procedure for the safe disposal of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[3][4] Appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with the hazardous material. |
| Body Protection | Laboratory coat, long-sleeved clothing. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] | Minimizes inhalation of any dust or vapors. |
| Waste Container | Designated, compatible, and clearly labeled container for halogenated organic waste.[1][3][5] | Ensures proper segregation and safe storage of hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.
Waste Segregation and Collection
-
Separate Waste Streams : Collect waste containing this compound separately from other waste. It is crucial to segregate halogenated organic waste from non-halogenated solvents.[1][5][6] This practice can be more environmentally sound and may reduce disposal costs.[1]
-
Solid Waste : Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[3]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container for halogenated organic waste.[3][5] Do not mix with incompatible waste streams.[3]
-
Sharps Waste : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[3]
Waste Containerization and Labeling
-
Designated Container : Use a dedicated, chemically compatible container for collecting the waste.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste."[3] The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).[3]
-
The approximate concentration and volume/mass of the waste.[3]
-
The date the waste was first added to the container.[3]
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[3] If the hazards are not fully known, this should be indicated.[3]
-
Storage of Waste
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[6]
-
Ensure proper segregation and storage in secondary containment.[6]
Disposal Request and Pickup
-
Professional Disposal : The material should be disposed of by a licensed chemical destruction plant, typically through controlled incineration with flue gas scrubbing.[1]
-
Contact EHS : Do not attempt to treat the chemical waste in the laboratory.[3] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][3]
-
Documentation : Complete all required paperwork, accurately listing all contents of the waste container.
Spill Response
-
In the event of a small spill that you are trained to handle, contain the spill with an inert absorbent material.[6]
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office immediately.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Ethyl 5-Chloro-3-Formyl-1H-Indole-2-Carboxylate
This document provides crucial safety and logistical information for the handling, use, and disposal of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate. The following procedures are based on the available Safety Data Sheet (SDS) to establish a robust framework for safe laboratory operations.[1] Researchers, scientists, and drug development professionals should always consult the most current and specific SDS for the exact compound being used.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and toxic in contact with skin.[1] It also causes serious eye irritation and is very toxic to aquatic life.[1] The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, appropriate personal protective equipment must be worn.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[2][3] | Prevents skin contact. Gloves must be inspected prior to use and disposed of properly. |
| Body Protection | Laboratory coat.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended. | Minimizes inhalation of airborne particles.[4] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[4]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store locked up.[1]
Emergency Procedures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If swallowed: Rinse mouth. Call a POISON CENTER/doctor if you feel unwell.[1]
Disposal Plan
Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[1] Collect spillage as it is very toxic to aquatic life.[1]
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
